Product packaging for 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine(Cat. No.:CAS No. 52333-43-4)

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Cat. No.: B1298114
CAS No.: 52333-43-4
M. Wt: 238.08 g/mol
InChI Key: IRLVCCGMUBJXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN3 B1298114 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine CAS No. 52333-43-4

Properties

IUPAC Name

7-bromo-2,3-dimethylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-5-6(2)13-9-8(12-5)3-7(10)4-11-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLVCCGMUBJXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350319
Record name 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-43-4
Record name 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52333-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine (CAS 52333-43-4) - A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical compound 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, identified by the CAS number 52333-43-4. A comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of in-depth technical information for this specific molecule. While basic chemical and physical properties can be summarized, detailed experimental protocols, extensive biological activity data, and elucidated signaling pathways are not available in the current body of scientific publications. This document serves to consolidate the known information and highlight the research gap that exists for this particular chemical entity. The broader class of pyrido[2,3-b]pyrazines, however, has been the subject of various studies, suggesting potential areas of investigation for the title compound.

Chemical and Physical Properties

The fundamental properties of this compound are available from chemical supplier catalogs and databases. These are summarized in the table below.

PropertyValueSource
CAS Number 52333-43-4R&D Chemicals[1], LookChem[2]
Molecular Formula C₉H₈BrN₃R&D Chemicals[1], LookChem[2]
Molecular Weight 238.087 g/mol R&D Chemicals[1]
Canonical SMILES CC1=C(C)N=C2C(=N1)N=CC(Br)=C2LookChem[2]
Synonyms 7-Bromo-2,3-dimethyl-pyrido[2,3-b]pyrazineR&D Chemicals[1]

Note: Some sources may list slightly different molecular weights due to isotopic composition.

Synthesis and Characterization

Generic synthesis of the pyrido[2,3-b]pyrazine scaffold often involves the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound. For the title compound, this would likely involve a reaction between a bromo-diaminopyridine derivative and 2,3-butanedione. However, without experimental validation, this remains a theoretical pathway.

A logical workflow for the synthesis and characterization of this compound, were the research to be undertaken, is proposed below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Bromo-diaminopyridine, 2,3-Butanedione) reaction Condensation Reaction start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (e.g., ESI, HRMS) product->ms ir Infrared Spectroscopy product->ir purity Purity Analysis (e.g., HPLC, Elemental Analysis) product->purity

Caption: Proposed workflow for synthesis and characterization.

Biological Activity and Potential Applications

There is no specific biological activity data available in the public domain for this compound. However, the broader class of pyrido[2,3-b]pyrazine derivatives has been investigated for a range of pharmacological activities. These studies on related compounds may provide insights into the potential applications of the title compound.

Table of Biological Activities for the Pyrido[2,3-b]pyrazine Scaffold

ActivityTarget/MechanismReference Compounds
Antiviral Inhibition of viral polymerases (e.g., HCMV)Various substituted pyrido[2,3-b]pyrazines
Anticancer Inhibition of kinases (e.g., FGFR)Pyrrolo[2,3-b]pyrazine derivatives[3]
Antibacterial Inhibition of bacterial growthThione-substituted pyrido[2,3-b]pyrazines
Corrosion Inhibition Adsorption on metal surfacesN-alkylated 7-bromopyrido[2,3-b]pyrazine-2,3-dione

It is important to emphasize that these activities are for the general scaffold and have not been demonstrated for the 7-bromo-2,3-dimethyl derivative specifically. The introduction of the bromo and dimethyl substituents could significantly modulate the biological activity, potency, and selectivity.

Signaling Pathways

Due to the lack of biological studies on this compound, there is no information on any signaling pathways that it may modulate. Research into the biological effects of this compound would be a prerequisite for any such investigation. A hypothetical workflow for identifying a mechanism of action and associated signaling pathways is presented below.

G cluster_workflow Mechanism of Action Discovery Workflow start Compound of Interest (this compound) screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) start->screening hit Identified Biological Effect ('Hit') screening->hit target_id Target Identification (e.g., Affinity Chromatography, Proteomics) hit->target_id pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-Seq) target_id->pathway_analysis validation Target Validation (e.g., Knockdown, Overexpression) pathway_analysis->validation pathway_elucidation Elucidated Signaling Pathway validation->pathway_elucidation

Caption: Hypothetical workflow for mechanism of action studies.

Conclusion and Future Directions

This compound (CAS 52333-43-4) represents a chemical entity with a notable lack of characterization in the scientific literature. While its basic properties are known, its synthesis, biological activity, and mechanism of action remain to be explored. The diverse biological activities of the broader pyrido[2,3-b]pyrazine class suggest that this compound could be a valuable subject for further investigation in areas such as antiviral, anticancer, and antibacterial research. Future research should focus on developing a robust synthetic route, followed by comprehensive characterization and systematic screening for biological activity to unlock the potential of this molecule.

References

physical and chemical properties of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic organic compound belonging to the pyrido[2,3-b]pyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. This technical guide provides a summary of the available physical and chemical properties of this compound, drawing from computational predictions and data on analogous structures.

Core Physical and Chemical Properties

Quantitative data for this compound is primarily based on computational predictions. Experimental data for properties such as melting point and solubility are not consistently available in the public domain.

PropertyValueSource
Molecular Formula C₉H₈BrN₃[1][2]
Molecular Weight 238.09 g/mol [1][2]
CAS Number 52333-43-4[1][2]
Predicted Boiling Point 307.2 ± 37.0 °C[1]
Predicted Density 1.566 ± 0.06 g/cm³[1]
Predicted pKa -0.28 ± 0.30[1]
Predicted LogP 2.404[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of 5-bromo-2,3-diaminopyridine with diacetyl (2,3-butanedione). This acid-catalyzed condensation reaction would lead to the formation of the pyrazine ring fused to the pyridine core.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Bromo-2,3-diaminopyridine 5-Bromo-2,3-diaminopyridine Condensation Reaction Condensation 5-Bromo-2,3-diaminopyridine->Condensation Reaction Diacetyl (2,3-butanedione) Diacetyl (2,3-butanedione) Diacetyl (2,3-butanedione)->Condensation Reaction Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid) Acid Catalyst (e.g., Acetic Acid)->Condensation Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Reaction Heating Heating Heating->Condensation Reaction This compound This compound Condensation Reaction->this compound

Caption: Proposed synthesis of this compound.

General Experimental Workflow for Pyrido[2,3-b]pyrazine Synthesis

The following represents a generalized workflow for the synthesis and purification of pyrido[2,3-b]pyrazine derivatives, which could be adapted for the target compound.

G Reactants Dissolve Reactants in Solvent Reaction Add Catalyst, Heat to Reflux Reactants->Reaction 1. Mixing Quenching Cool Reaction, Add Water/Base Reaction->Quenching 2. Monitoring (TLC) Extraction Extract with Organic Solvent Quenching->Extraction 3. Workup Purification Dry, Concentrate, Column Chromatography Extraction->Purification 4. Separation Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization 5. Chromatography

Caption: General experimental workflow for synthesis and purification.

Spectral Data

No experimentally obtained NMR or mass spectrometry data for this compound are currently available in the public domain. For structural confirmation, researchers would need to acquire ¹H NMR, ¹³C NMR, and mass spectra.

Biological Activity and Signaling Pathways

There is currently no published research detailing the specific biological activities of this compound or its involvement in any signaling pathways. However, the broader class of pyrido[2,3-b]pyrazine derivatives has been investigated for various therapeutic applications, including as kinase inhibitors.[3] Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and materials science. This guide summarizes the currently available, though limited, information on its physical and chemical properties. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this molecule and explore its potential applications. The provided synthetic and analytical workflows offer a starting point for researchers interested in working with this compound.

References

Spectroscopic and Synthetic Profile of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical data for 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine (CAS No. 52333-43-4). Due to the limited availability of experimentally derived spectral data in peer-reviewed literature, this document outlines its known properties and presents a generalized synthetic and analytical workflow applicable to this class of compounds.

Compound Identification and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₈BrN₃.[1][2] Commercial suppliers report it as a solid. The following table summarizes its key identifiers and physical properties.

PropertyValueReference
CAS Number 52333-43-4[1]
Molecular Formula C₉H₈BrN₃[1][2]
Molecular Weight 238.09 g/mol [1]
Canonical SMILES CC1=C(C)N=C2C(=N1)N=CC(Br)=C2
Physical Form Solid

Spectral Data (Predicted)

As of the latest literature search, detailed experimentally-derived NMR, Mass, and IR spectra for this compound are not publicly available. Spectroscopic data is crucial for the unambiguous structural confirmation and purity assessment of synthesized compounds. In the absence of experimental data, computational prediction methods can provide estimated values. Researchers working with this compound would need to perform their own spectral analysis.

Experimental Protocols: A General Approach

General Synthesis of Pyrido[2,3-b]pyrazine Derivatives:

A common synthetic route involves the condensation reaction of a diamine with a dicarbonyl compound. For the target molecule, this would likely involve the reaction of 5-bromo-2,3-diaminopyridine with 2,3-butanedione.

Materials and Reagents:

  • 5-bromo-2,3-diaminopyridine

  • 2,3-butanedione (diacetyl)

  • An appropriate solvent (e.g., ethanol, acetic acid)

  • Optional: A catalytic amount of acid or base

Procedure:

  • Dissolve 5-bromo-2,3-diaminopyridine in the chosen solvent in a round-bottom flask.

  • Add an equimolar amount of 2,3-butanedione to the solution.

  • The reaction mixture is then typically heated under reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography - TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve removal of the solvent under reduced pressure, followed by purification.

  • Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization:

The purified product should be thoroughly characterized to confirm its identity and purity using the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Starting Materials (5-bromo-2,3-diaminopyridine, 2,3-butanedione) reaction Chemical Reaction (Condensation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir confirmation Structural Elucidation and Purity Assessment nmr->confirmation ms->confirmation ir->confirmation

Workflow for Synthesis and Analysis

References

Unlocking the Therapeutic Potential of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical synthesis and potential therapeutic relevance of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine based on available scientific literature. It is important to note that while the broader class of pyrido[2,3-b]pyrazines has shown significant promise in various therapeutic areas, specific biological activity and detailed therapeutic applications for the 7-Bromo-2,3-dimethyl derivative are not extensively documented in publicly available research. This guide, therefore, extrapolates potential applications from related compounds and provides a foundation for future investigation.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. This scaffold is a key component in a variety of compounds that have been investigated for a range of therapeutic applications, including oncology, virology, and neurology. The fusion of a pyridine and a pyrazine ring creates a unique electronic and steric environment, allowing for diverse substitutions and interactions with biological targets.

Synthesis of this compound

The synthesis of this compound has been reported, providing a clear pathway for its preparation and subsequent study.

Experimental Protocol: Synthesis via Tandem Condensation

A reported method for the synthesis of this compound involves a tandem condensation reaction. The general workflow for such a synthesis is outlined below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2,3-Diamino-5-bromopyridine E Tandem Condensation & Cyclization A->E B Diacetyl (Butane-2,3-dione) B->E C Solvent (e.g., Ethanol) C->E in D Catalyst (e.g., WEPA - waste biomass-originated catalyst) D->E catalyzed by F This compound E->F yields

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

The synthesis of this compound (referred to as 3az in a key study) was achieved with a high yield.[1] The characterization of the resulting light pink solid confirmed its structure.[1]

  • Reactants: 5-Bromo-2,3-diaminopyridine and diacetyl (butane-2,3-dione).

  • Reaction: The reactants undergo a condensation reaction in a suitable solvent, catalyzed by an appropriate agent.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.05 (d, J = 2.8 Hz, 1H), 8.50 (d, J = 2.8 Hz, 1H), 2.80 (s, 3H), 2.78 (s, 3H).[1]

    • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 157.7, 156.1, 153.7, 148.6, 138.8, 136.2, 119.9, 23.6, 23.1.[1]

    • ESMS: m/z 338.27 and 340.17 (1:1) (M+1 and M+3).[1]

Potential Therapeutic Applications: An Extrapolative Analysis

While direct evidence for the therapeutic applications of this compound is limited, the biological activities of structurally related compounds provide a strong basis for inferring its potential. The pyrido[2,3-b]pyrazine scaffold has been identified as a key pharmacophore in several classes of therapeutic agents.

Antiviral Activity

Recent studies have highlighted the potential of pyrido[2,3-b]pyrazine derivatives as potent antiviral agents. Specifically, they have been investigated as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.

antiviral_pathway cluster_virus Viral Replication Cycle cluster_drug Drug Action A Viral Entry B Uncoating A->B C DNA Replication B->C D Assembly & Release C->D E Pyrido[2,3-b]pyrazine Derivative F HCMV DNA Polymerase E->F Inhibits F->C

Caption: Postulated mechanism of antiviral action for pyrido[2,3-b]pyrazine derivatives.

This suggests that this compound could be a candidate for screening against HCMV and other herpesviruses. The substituents (bromo and dimethyl groups) would likely influence its potency, selectivity, and pharmacokinetic profile.

Kinase Inhibition in Oncology

The pyrido[2,3-b]pyrazine core is also present in compounds designed as kinase inhibitors, a major class of anti-cancer drugs. Related heterocyclic structures have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases.

kinase_inhibition cluster_pathway Cancer Cell Signaling cluster_drug Drug Action A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., Ras/Raf/MEK/ERK) B->C D Cell Proliferation & Survival C->D E 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine (Hypothetical) E->B Binds to ATP pocket research_workflow A Synthesis & Purification of 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine B In Vitro Screening Assays (e.g., Kinase panels, Antiviral assays) A->B C Hit Identification & Validation B->C D Lead Optimization (SAR studies) C->D E In Vivo Efficacy & Toxicity Studies D->E F Preclinical Development E->F

References

The Enigmatic Origins of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound belonging to the pyrido[2,3-b]pyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including applications as kinase inhibitors, and antiviral and antibacterial agents. Despite its commercial availability and the established importance of its structural class, the specific discovery and detailed historical development of this compound are not well-documented in readily accessible scientific literature. This guide provides a comprehensive overview of the available technical data for this compound and outlines a generalized synthetic approach based on established methods for related structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValue
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
CAS Number 52333-43-4
Appearance Solid (predicted)
Boiling Point 307.2 ± 37.0 °C (Predicted)
Density 1.566 ± 0.06 g/cm³ (Predicted)
pKa -0.28 ± 0.30 (Predicted)

Presumed Synthesis and Historical Context

While a primary publication detailing the initial synthesis of this compound could not be identified through extensive literature searches, the general and well-established method for the synthesis of the pyrido[2,3-b]pyrazine core involves the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound.

Based on this established methodology, a plausible synthetic route for this compound is proposed.

General Experimental Protocol for Pyrido[2,3-b]pyrazine Synthesis

The following protocol is a generalized procedure and has not been specifically verified for the synthesis of this compound.

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Diacetyl (2,3-butanedione)

  • Ethanol or Acetic Acid (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • To a solution of 5-Bromo-2,3-diaminopyridine in a suitable solvent such as ethanol or acetic acid, an equimolar amount of diacetyl (2,3-butanedione) is added.

  • A catalytic amount of glacial acetic acid can be added to facilitate the condensation reaction.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent or column chromatography on silica gel, to yield the desired this compound.

Logical Workflow for the Synthesis

The logical workflow for the proposed synthesis is depicted in the following diagram.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_purification Purification A 5-Bromo-2,3-diaminopyridine C Condensation Reaction (Solvent: Ethanol/Acetic Acid) A->C B Diacetyl (2,3-butanedione) B->C E Recrystallization or Column Chromatography C->E Crude Product D This compound E->D Purified Product

Caption: Proposed synthetic workflow for this compound.

Biological Significance and Future Directions

The pyrido[2,3-b]pyrazine scaffold is a key pharmacophore in a variety of biologically active molecules. Derivatives have been investigated for their potential as:

  • Anticancer Agents: By targeting various kinases involved in cell signaling pathways.

  • Antiviral Agents: Showing activity against a range of viruses.

  • Antibacterial Agents: Exhibiting inhibitory effects on bacterial growth.

Given the lack of specific biological data for this compound, its biological activity remains an open area for investigation. Researchers in drug discovery may find this compound to be a valuable starting point or building block for the synthesis of novel therapeutic agents. The bromine atom at the 7-position provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.

Conclusion

The Pyrido[2,3-b]pyrazine Scaffold: A Promising Core for Kinase Inhibitors and the Potential Role of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significance of the pyrido[2,3-b]pyrazine chemical scaffold in the development of kinase inhibitors. While direct experimental data on the kinase inhibitory activity of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is not extensively available in current literature, this document will delve into the established roles of structurally similar compounds. By examining the structure-activity relationships of analogous pyrido[2,3-b]pyrazine derivatives, we can infer the potential of this compound as a valuable compound for further investigation in kinase-targeted drug discovery.

The Pyrido[2,3-b]pyrazine Core in Kinase Inhibition

The pyrido[2,3-b]pyrazine core is a heterocyclic aromatic structure that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its rigid, planar structure provides a foundation for the strategic placement of various substituents that can interact with the ATP-binding pocket of kinases. Several derivatives of this core have been investigated and have shown potent inhibitory activity against a range of kinases, playing crucial roles in cellular signaling pathways.

Recent studies have highlighted the potential of substituted pyrido[2,3-b]pyrazines in targeting kinases implicated in cancer. For instance, novel pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their efficacy against both erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines.[1] This suggests that the pyrido[2,3-b]pyrazine scaffold can be modified to overcome mechanisms of drug resistance, a significant challenge in cancer therapy.

Quantitative Data on Related Pyrido[2,3-b]pyrazine Derivatives

To understand the potential of this compound, it is insightful to review the inhibitory activities of its analogs. The following table summarizes the in vitro activity of a synthesized pyrido[2,3-b]pyrazine derivative, Compound 7n, against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) lung cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference
Compound 7nPC9 (erlotinib-sensitive)0.09[1]
Compound 7nPC9-ER (erlotinib-resistant)0.15[1]

This data underscores the potency of the pyrido[2,3-b]pyrazine scaffold and its potential for developing inhibitors that can address acquired resistance in cancer.

Postulated Signaling Pathway Involvement

Based on the activity of related compounds against EGFR-mutant cell lines, it is plausible that this compound could potentially inhibit kinases within the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.

Below is a conceptual diagram of the EGFR signaling pathway, which could be a putative target for novel pyrido[2,3-b]pyrazine-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine (Hypothetical Target) Inhibitor->EGFR

Caption: Hypothetical EGFR signaling pathway targeted by this compound.

Experimental Protocols

To evaluate the kinase inhibitory potential of this compound, a series of established experimental protocols would be necessary.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay is fundamental to determine the concentration of the compound required to inhibit 50% of the kinase activity.

Methodology:

  • Reagents and Materials: Recombinant human kinase (e.g., EGFR, FGFR), appropriate peptide substrate, ATP, this compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines known to be dependent on specific kinase signaling.

Methodology:

  • Cell Lines: Select appropriate cancer cell lines (e.g., PC9 for EGFR-mutant lung cancer).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT assay or a commercial kit like CellTiter-Glo®.

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Compound 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine KinaseScreen In Vitro Kinase Inhibition Assay (IC50) Compound->KinaseScreen CellAssay Cell-Based Proliferation Assay (GI50) KinaseScreen->CellAssay Selectivity Kinase Selectivity Profiling CellAssay->Selectivity Mechanism Mechanism of Action Studies (e.g., Western Blot for phospho-proteins) Selectivity->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Lead Lead Compound for Further Development InVivo->Lead

Caption: Standard workflow for the evaluation of a potential kinase inhibitor.

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. While direct evidence for the kinase inhibitory activity of this compound is yet to be established in the public domain, the promising results from its structural analogs strongly suggest its potential as a subject for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives against a panel of cancer-relevant kinases. Such studies will be instrumental in elucidating its mechanism of action and its potential as a therapeutic agent.

References

Exploring the Structure-Activity Relationship of Pyrido[2,3-b]pyrazine Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Analogs of this structure have been investigated for a range of therapeutic applications, including oncology, infectious diseases, and neurology. This document summarizes key findings from various studies to provide insights into the structure-activity relationships of this compound class, with a focus on anticancer and antibacterial activities.

Data Presentation: Summary of Biological Activities

The following tables collate quantitative data from various studies on substituted pyrido[2,3-b]pyrazine derivatives.

Table 1: Antibacterial Activity of Pyrido[2,3-b]pyrazine Analogs

Compound IDR2/R3 SubstituentsR7 SubstituentBacterial StrainActivity (MIC in mg/mL)Reference
1 =S (dithione)HStaphylococcus aureus0.078[1]
Bacillus cereus0.078[1]
Escherichia coli0.625[1]
S. typhi1.25[1]
2-5 Alkyl or Aryl side-chainsHVarious1.5 - 5[1]

SAR Insights: The presence of thiocarbonyl groups at positions 2 and 3 appears to be crucial for antibacterial activity, as demonstrated by the potent activity of the 2,3-dithione analog. The introduction of alkyl or aryl side chains at these positions was found to be detrimental to the biological activity[1].

Table 2: Miscellaneous Biological Activities of Pyrido[2,3-b]pyrazine Analogs

Compound IDKey Structural FeaturesBiological Target/ActivityQuantitative DataReference
Compound 26 Pyrido[2,3-b]pyrazine coreTRPV1 AntagonistOrally bioavailable, attenuated thermal hyperalgesia[2]
Compound 7 Substituted pyrido[2,3-b]pyrazineAntioxidant/AntiureaseLower band gap (3.444 eV) correlated with higher activity[3][4]

SAR Insights: The pyrido[2,3-b]pyrazine core has been successfully employed as a replacement for other heterocyclic systems, such as 1,8-naphthyridine, to yield potent and safer TRPV1 antagonists[2]. Furthermore, the electronic properties of substituted pyrido[2,3-b]pyrazines have been correlated with their antioxidant and antiurease activities[3][4].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the methodology described for determining the Minimum Inhibitory Concentration (MIC) of the pyrido[2,3-b]pyrazine derivatives[1].

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antioxidant Activity Assay

The antioxidant properties of pyrido[2,3-b]pyrazine derivatives were assessed using a previously documented experimental protocol[4].

  • Assay Principle: The assay is based on the scavenging of a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), by the antioxidant compounds.

  • Procedure: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol). The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The percentage of DPPH scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

  • Data Analysis: The EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

In Vitro Antiurease Activity Assay

The inhibitory effect of the compounds on the urease enzyme was evaluated as described in the literature[4].

  • Enzyme and Substrate Preparation: A solution of urease enzyme and a solution of urea (substrate) are prepared in an appropriate buffer.

  • Inhibition Assay: The test compound is pre-incubated with the urease enzyme solution for a specific duration. The enzymatic reaction is then initiated by the addition of the urea solution.

  • Ammonia Quantification: The amount of ammonia produced as a result of urea hydrolysis is quantified using a colorimetric method, such as the Berthelot reaction.

  • Data Analysis: The percentage of urease inhibition is calculated by comparing the amount of ammonia produced in the presence of the test compound with that of a control (without the inhibitor). The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.

Mandatory Visualizations

Signaling Pathway Diagram

Given the reported kinase inhibitory potential of the broader pyrazine class, the following diagram illustrates a generic kinase signaling pathway that is often a target in anticancer drug discovery.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Cascade Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Inhibitor Pyrido[2,3-b]pyrazine Analog (Inhibitor) Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation Ligand Growth Factor Ligand->Receptor Binding & Activation Experimental Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screening Primary Biological Screening (e.g., Antibacterial MIC) purification->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_assays Secondary Assays (e.g., Cytotoxicity, Enzyme Inhibition) hit_id->secondary_assays sar_analysis SAR Analysis secondary_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Process in_vivo In Vivo Studies sar_analysis->in_vivo lead_optimization->synthesis

References

Determining the Solubility of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the heterocyclic compound 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine. Due to the absence of publicly available, specific solubility data for this compound, this document focuses on established experimental protocols and the key factors influencing the solubility of related chemical structures.

Introduction to Pyrido[2,3-b]pyrazines and Solubility

Pyrido[2,3-b]pyrazine is a heterocyclic aromatic compound featuring a fused pyridine and pyrazine ring system.[1] These core structures are of interest in medicinal chemistry and materials science, often serving as building blocks for more complex molecules with potential biological activity.[1][2][3] The solubility of such compounds is a critical parameter in drug discovery and development, influencing bioavailability, formulation, and in-vitro assay reliability.[4][5][6]

Compounds of this class are typically crystalline solids and tend to be soluble in organic solvents.[1][2] However, aqueous solubility can be limited and is highly dependent on various factors.

Quantitative Solubility Data

As of the date of this guide, specific experimental solubility data for this compound in various solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this critical data. The following table provides a template for recording and presenting such experimental findings for clear comparison.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method Used
e.g., Water25e.g., Shake-Flask
e.g., PBS (pH 7.4)25e.g., Shake-Flask
e.g., Ethanol25e.g., Shake-Flask
e.g., DMSO25e.g., Shake-Flask
e.g., Methanol25e.g., Shake-Flask
e.g., Acetonitrile25e.g., Shake-Flask
e.g., Dichloromethane25e.g., Shake-Flask

Experimental Protocols for Solubility Determination

The two primary types of solubility measured in pharmaceutical research are thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility, which represents the true solubility of a compound at equilibrium.[7]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.[8]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For accuracy, it is advisable to filter the supernatant using a syringe filter that does not bind to the compound.

  • Dilution: Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[8][9] A standard calibration curve must be prepared to accurately determine the concentration.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.[8]

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery as it is a higher throughput method.[4][6][10] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate reader (nephelometer or UV spectrophotometer)

  • Filter plates for solubility (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Compound Addition: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Buffer Addition: Add the aqueous buffer to the wells.

  • Incubation: Mix the contents and incubate for a short period, typically 1 to 2 hours, at a controlled temperature.[11]

  • Detection: The amount of precipitated compound can be determined by various methods:

    • Nephelometry: Measures the light scattering caused by undissolved particles.[5]

    • Direct UV Assay: The plate is centrifuged or filtered to remove the precipitate, and the concentration of the dissolved compound in the supernatant is measured by UV absorbance.[5][11]

    • LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound.

Visualizations

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the workflow for the determination of thermodynamic solubility using the shake-flask method.

G A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Equilibrate (24-48h with Agitation) at Constant Temperature B->C D Phase Separation (Centrifugation) C->D E Collect and Filter Supernatant D->E F Dilute Sample E->F G Quantify Concentration (HPLC or UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing Solubility

The solubility of a heterocyclic compound like this compound is influenced by a variety of intrinsic and extrinsic factors.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Solubility Solubility of This compound Lipophilicity Lipophilicity Lipophilicity->Solubility Molecular_Weight Molecular Weight Molecular_Weight->Solubility Crystal_Lattice_Energy Crystal Lattice Energy Crystal_Lattice_Energy->Solubility Ionizability_pKa Ionizability (pKa) Ionizability_pKa->Solubility Temperature Temperature Temperature->Solubility Solvent_Properties Solvent Properties (Polarity, pH) Solvent_Properties->Solubility Pressure (for gases) Pressure->Solubility Presence_of_Cosolvents Presence of Co-solvents Presence_of_Cosolvents->Solubility

Caption: Key Factors Influencing Compound Solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including antiviral, antibacterial, and anticancer properties[1][2][3]. The presence of a bromine atom at the 7-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, making it an invaluable building block for the synthesis of a diverse library of functionalized molecules. These notes provide an overview of its applications and detailed protocols for its use in key organic transformations.

Key Applications in Organic Synthesis:

The bromine atom on the electron-deficient pyridopyrazine ring system makes this compound an excellent substrate for several palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships in drug discovery and the tuning of photophysical properties in materials science.

1. Carbon-Nitrogen (C-N) Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides[4]. The reaction of this compound with various primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, can be achieved using a palladium catalyst and a suitable phosphine ligand[5][6]. This reaction is crucial for the synthesis of compounds with potential biological activity, as the amino group can serve as a key pharmacophore[7].

2. Carbon-Carbon (C-C) Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound[8]. This compound can be coupled with a wide array of aryl, heteroaryl, and alkyl boronic acids or esters to generate more complex molecular architectures[6][9][10]. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials[11].

3. Carbon-Carbon (C-C) Bond Formation: Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne[12]. This reaction can be used to introduce alkynyl moieties onto the pyrido[2,3-b]pyrazine core, which can then be further functionalized or used as part of a larger conjugated system[6].

4. Carbon-Carbon (C-C) Bond Formation: Heck Coupling

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes[6]. This provides a route to introduce vinyl groups and other unsaturated systems at the 7-position of the pyrido[2,3-b]pyrazine ring.

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard procedures for similar substrates. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of bromo-N-heterocycles[13][14].

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 equiv) or Pd2(dba)3 (0.01 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the amine, sodium tert-butoxide, and the phosphine ligand.

  • Add the palladium catalyst.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture at 80-110 °C with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on common methods for Suzuki-Miyaura reactions with bromo-heterocycles[9][10].

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound, the boronic acid, and potassium carbonate in the dioxane/water mixture.

  • Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation

The following tables summarize the potential synthetic scope and representative biological data for derivatives of the pyrido[2,3-b]pyrazine scaffold.

Table 1: Scope of Synthesis via Cross-Coupling Reactions

Reaction TypeCoupling PartnerProduct ClassPotential Application
Buchwald-HartwigPrimary/Secondary Amines, Anilines, Heterocyclic Amines7-Amino-pyrido[2,3-b]pyrazinesMedicinal Chemistry, Kinase Inhibitors
Suzuki-MiyauraAryl/Heteroaryl Boronic Acids, Alkyl Boronic Esters7-Aryl/Heteroaryl/Alkyl-pyrido[2,3-b]pyrazinesDrug Discovery, Organic Electronics[15]
SonogashiraTerminal Alkynes7-Alkynyl-pyrido[2,3-b]pyrazinesMaterials Science, Click Chemistry Precursors
HeckAlkenes7-Alkenyl-pyrido[2,3-b]pyrazinesPolymer Chemistry, Fine Chemicals

Table 2: Representative Biological Activity of Pyrido[2,3-b]pyrazine Derivatives

Compound ClassTargetBiological ActivityReference
2-Substituted Pyrido[2,3-b]pyrazinesHCMV DNA PolymeraseEC50 = 0.33 µM[1]
Pyrido[2,3-b]pyrazine-dithionesStaphylococcus aureus, Bacillus cereusMIC = 0.078 mg/mL[2]
Difunctional Pyrido[2,3-b]pyrazinesXanthomonas oryzae pv. oryzaeEC50 = 1.2 mg/L[16]
7-Aminosubstituted Pyrido[2,3-b]pyrazinesBreast Cancer Cell LinesAnticancer Activity[3]

Visualizations

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes start This compound buchwald Buchwald-Hartwig (+ Amine) start->buchwald suzuki Suzuki-Miyaura (+ Boronic Acid) start->suzuki sonogashira Sonogashira (+ Alkyne) start->sonogashira amino_prod 7-Amino Derivatives buchwald->amino_prod C-N Bond aryl_prod 7-Aryl/Alkyl Derivatives suzuki->aryl_prod C-C Bond alkynyl_prod 7-Alkynyl Derivatives sonogashira->alkynyl_prod C-C Bond

Caption: Synthetic workflow using this compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Pyrido[2,3-b]pyrazine Derivative inhibitor->pi3k Inhibition

Caption: Inhibition of a signaling pathway by a pyrido[2,3-b]pyrazine derivative.

References

Application of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine in Cancer Cell Lines: A Methodological Guideline

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Researcher: Extensive literature searches did not yield specific experimental data on the application of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine in cancer cell lines. The following application notes and protocols are presented as a comprehensive, methodological template. Researchers can adapt these guidelines to design and execute studies to investigate the potential anticancer effects of this compound. The provided data tables and figures are illustrative examples.

Introduction

Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. While the specific compound this compound is not extensively documented in publicly available cancer research, related pyrazine derivatives have demonstrated potential as anticancer agents. These compounds have been shown to act through various mechanisms, including the induction of apoptosis and inhibition of protein kinases. This document provides a framework for evaluating the cytotoxic and mechanistic properties of this compound in various cancer cell lines.

Data Presentation

Effective evaluation of a novel compound requires systematic and clear presentation of quantitative data. The following tables are templates for summarizing key experimental results.

Table 1: In Vitro Cytotoxicity of this compound

Cancer Cell LineTissue of Origin24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MCF-7Breast AdenocarcinomaDataDataData
A549Lung CarcinomaDataDataData
HeLaCervical AdenocarcinomaDataDataData
HepG2Hepatocellular CarcinomaDataDataData

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are typically determined using a cell viability assay such as the MTT or SRB assay.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)

Treatment GroupConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Live Cells (%)
Vehicle Control (DMSO)0.1%DataDataDataData
Compound0.5 x IC₅₀DataDataDataData
Compound1.0 x IC₅₀DataDataDataData
Compound2.0 x IC₅₀DataDataDataData
Staurosporine (Positive Control)1DataDataDataData

Data is typically acquired via Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (24h)

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (DMSO)0.1%DataDataDataData
Compound0.5 x IC₅₀DataDataDataData
Compound1.0 x IC₅₀DataDataDataData
Nocodazole (Positive Control)0.1DataDataDataData

Cell cycle distribution is determined by propidium iodide staining of cellular DNA followed by flow cytometry.

Experimental Protocols

Detailed and reproducible protocols are crucial for scientific rigor. The following are standard methods for assessing the anticancer properties of a novel compound.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC₅₀ values.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for the desired time (e.g., 48 hours). Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21).

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and add the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language.

Compound 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine Cell Cancer Cell Receptor Putative Target (e.g., Kinase) Compound->Receptor Inhibition? PI3K_AKT PI3K/Akt Pathway Receptor->PI3K_AKT Inhibition MAPK MAPK/ERK Pathway Receptor->MAPK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Downregulation Bax Bax (Pro-apoptotic) MAPK->Bax Upregulation Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Start Start: Select Cancer Cell Lines Culture Cell Seeding (96-well plates) Start->Culture Treatment Compound Treatment (Serial Dilutions) Culture->Treatment Incubate Incubation (24, 48, 72h) Treatment->Incubate MTT MTT Assay Incubate->MTT Readout Absorbance Reading (570 nm) MTT->Readout Analysis Data Analysis: Calculate IC50 Readout->Analysis End End: Identify Potency Analysis->End

Caption: Experimental workflow for cytotoxicity screening.

Observation Observation: Cell Viability Decreases Hypothesis1 Hypothesis 1: Induction of Apoptosis Observation->Hypothesis1 Hypothesis2 Hypothesis 2: Cell Cycle Arrest Observation->Hypothesis2 Experiment1 Experiment: Annexin V/PI Assay Hypothesis1->Experiment1 Experiment2 Experiment: Cell Cycle Analysis (PI Staining) Hypothesis2->Experiment2 Result1 Result: Increased Apoptotic Population Experiment1->Result1 Result2 Result: Accumulation in a Specific Phase (e.g., G2/M) Experiment2->Result2 Conclusion Conclusion: Compound induces apoptosis and/or cell cycle arrest Result1->Conclusion Result2->Conclusion

Caption: Logical flow for mechanistic investigation.

Application Note: Suzuki-Miyaura Coupling Protocol for 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine with various aryl and heteroaryl boronic acids. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of complex molecules, including active pharmaceutical ingredients. The pyrido[2,3-b]pyrazine scaffold is a significant heterocyclic core in medicinal chemistry, and its functionalization is of high interest. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure to achieve efficient coupling, along with a summary of typical reaction conditions that can be adapted for specific substrates.

Introduction

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the synthesis of biaryl and heteroaryl compounds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] The reaction typically involves an organoboron species, an organic halide, a palladium catalyst, and a base. For nitrogen-containing heterocycles such as pyrido[2,3-b]pyrazines, the reaction conditions may require careful optimization to achieve high yields and avoid side reactions. This protocol is based on established methodologies for the Suzuki-Miyaura coupling of structurally similar N-heterocyclic compounds.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture such as DME/ethanol/water)

  • Anhydrous, degassed solvents are recommended.

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent to the flask via syringe. The choice of solvent can influence the reaction outcome; common options include 1,4-dioxane/water mixtures or toluene.

  • Reaction Execution: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-2,3-dimethylpyrido[2,3-b]pyrazine.

Data Presentation

The following table summarizes typical conditions for Suzuki-Miyaura cross-coupling reactions involving bromo-N-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields (%)Reference
Pd(PPh₃)₄ (5)Na₂CO₃ (2)DME/Ethanol/H₂O80Fair to Low[2][3]
Pd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane/H₂O65-100Modest to Good[4][5]
XPhosPdG2/XPhosK₃PO₄Dioxane100Good[6]
Pd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/Ethanol110Good[7]

Mandatory Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Coupling_Workflow reagents Reagents: This compound Arylboronic Acid Pd Catalyst Base setup Reaction Setup (Inert Atmosphere) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Column Chromatography workup->purification product 7-Aryl-2,3-dimethylpyrido[2,3-b]pyrazine purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps.

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 Base pd2_complex2 R1-Pd(II)L2-R2 transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Development of Antibacterial Agents from Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel antibacterial agents based on the pyrido[2,3-b]pyrazine scaffold. This document includes a summary of their antibacterial activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of key processes in their development.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects. This document outlines the potential of these derivatives and provides the necessary protocols for their investigation.

Data Presentation: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives

The antibacterial efficacy of pyrido[2,3-b]pyrazine derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antibacterial activity of a compound. Below is a summary of reported MIC values for a series of pyrido[2,3-b]pyrazine derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC) of Pyrido[2,3-b]pyrazine Derivatives against Various Bacterial Strains.

Compound/DerivativeStaphylococcus aureus (ATCC 29213)Bacillus cereusEscherichia coli (ATCC 25922)Salmonella typhiReference
1 (7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dithione)0.078 mg/mL0.078 mg/mL0.625 mg/mL1.25 mg/mL[1]
2 (7-Bromo-2,3-bis(benzylsulfanyl)pyrido[2,3-b]pyrazine)1.25 mg/mL1.25 mg/mL5 mg/mL5 mg/mL[1]
3 (7-Bromo-2,3-bis(methylsulfanyl)pyrido[2,3-b]pyrazine)1.25 mg/mL2.5 mg/mL>5 mg/mL5 mg/mL[1]
4 (7-Bromo-2,3-bis(allylsulfanyl)pyrido[2,3-b]pyrazine)1.25 mg/mL0.15 mg/mL>5 mg/mL>5 mg/mL[1]
5 (7-Bromo-2,3-bis[(prop-2-yn-1-yl)sulfanyl]pyrido[2,3-b]pyrazine)1.25 mg/mL1.25 mg/mL2.5 mg/mL2.5 mg/mL[1]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of pyrido[2,3-b]pyrazine derivatives are provided below.

Protocol 1: Synthesis of 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

This protocol is adapted from the synthesis of related pyrido[2,3-b]pyrazine cores.

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Oxalic acid

  • Phosphorus pentasulfide (P₄S₁₀)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Propargyl bromide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione: A mixture of 5-bromo-2,3-diaminopyridine and oxalic acid is heated in a suitable solvent such as ethanol. The resulting intermediate is then treated to yield the dione.

  • Thionation to 7-bromopyrido[2,3-b]pyrazine-2,3-dithiol: The dione from the previous step is refluxed with phosphorus pentasulfide in a high-boiling point solvent like pyridine or dioxane to convert the carbonyl groups to thiocarbonyl groups.

  • Alkylation of the dithiol: To a solution of the 7-bromopyrido[2,3-b]pyrazine-2,3-dithiol in DMF, potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide are added. The desired alkylating agent (e.g., propargyl bromide) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Antibacterial Susceptibility Testing (Microbroth Dilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]

Materials:

  • Synthesized pyrido[2,3-b]pyrazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Salmonella typhi)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Resazurin solution (0.015% w/v in sterile distilled water)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Include a positive control (broth with bacteria, no compound) and a negative control (broth only) for each plate.

  • Inoculation: Add a standardized bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, add resazurin solution to each well and incubate for another 2-4 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the compounds against mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Synthesized pyrido[2,3-b]pyrazine derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 4: DNA Gyrase Supercoiling Assay

This protocol is used to assess the inhibitory effect of the compounds on bacterial DNA gyrase.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Relaxed plasmid DNA (prepared by treating supercoiled DNA with topoisomerase I)

  • E. coli DNA gyrase enzyme (GyrA and GyrB subunits)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin)

  • Synthesized pyrido[2,3-b]pyrazine derivatives

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the DNA gyrase enzyme to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the positive control.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the development of antibacterial agents from pyrido[2,3-b]pyrazine derivatives.

G cluster_start Starting Materials cluster_synthesis Synthesis A 5-bromo-2,3-diaminopyridine C Condensation A->C B Oxalic Acid B->C D 7-bromopyrido[2,3-b]pyrazine-2,3-dione C->D E Thionation (P₄S₁₀) D->E F 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dithione E->F G Alkylation / Derivatization F->G H Pyrido[2,3-b]pyrazine Derivatives Library G->H

Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives.

G cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Regulatory Approval A Target Identification (e.g., DNA Gyrase, FtsZ) B Lead Discovery (Pyrido[2,3-b]pyrazine Scaffold) A->B C Lead Optimization (SAR Studies) B->C D In Vitro Testing (MIC, MBC) C->D E In Vitro Toxicology (Cytotoxicity - IC₅₀) D->E F Mechanism of Action Studies (e.g., Enzyme Assays) E->F G In Vivo Animal Models (Efficacy & Toxicology) F->G H Phase I (Safety in Healthy Volunteers) G->H I Phase II (Efficacy in Patients) H->I J Phase III (Large-scale Efficacy & Safety) I->J K New Drug Application (NDA) Submission J->K L FDA Review & Approval K->L

Caption: Overall workflow for antibacterial drug development.

G cluster_pathway Potential Mechanism of Action: Inhibition of DNA Replication A Pyrido[2,3-b]pyrazine Derivative B Bacterial DNA Gyrase (GyrA/GyrB) A->B Binds to E Inhibition of DNA Supercoiling D Supercoiled DNA B->D Catalyzes F Disruption of DNA Replication & Repair B->F Leads to C Relaxed DNA C->B Substrate E->D Blocks G Bacterial Cell Death F->G Results in

Caption: Postulated signaling pathway for DNA gyrase inhibition.

References

Application Notes and Protocols for DNA Sensing Using 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of heterocyclic compounds with diverse applications in materials science and pharmaceuticals.[1] Recent studies have highlighted their potential in the development of electrochemical biosensors for DNA detection.[1][2][3] This document provides detailed application notes and protocols for the use of a specific derivative, 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, as an electrochemical probe for DNA sensing.

The protocols outlined below are based on methodologies reported for structurally similar pyrido[2,3-b]pyrazine derivatives and are intended to serve as a comprehensive guide for researchers. These methods leverage the interaction of the compound with DNA, which can be measured electrochemically to quantify the target DNA.

Principle of DNA Sensing

The application of this compound in DNA sensing is predicated on its ability to interact with DNA molecules. This interaction, which can occur through mechanisms such as intercalation or groove binding, alters the electrochemical properties of the compound. By immobilizing single-stranded DNA (ssDNA) probes on an electrode surface, the hybridization of these probes with complementary target DNA can be detected by monitoring the changes in the electrochemical signal of this compound. A decrease in the electrochemical signal upon hybridization is typically observed, indicating the formation of a double-stranded DNA (dsDNA) duplex that may hinder the access of the probe to the electrode surface.

Data Presentation

The following table summarizes hypothetical quantitative data based on the expected performance of this compound as a DNA sensor, drawing parallels from studies on similar compounds.[1][2]

ParameterValueDescription
Optimal Concentration 10 µMConcentration of this compound for optimal signal.
Incubation Time 30 minTime for the probe to interact with the DNA-modified electrode.
Linear Detection Range 1 fM - 10 nMThe range over which the sensor response is proportional to the target DNA concentration.
Limit of Detection (LOD) 0.5 fMThe lowest concentration of target DNA that can be reliably detected.
Selectivity HighThe sensor shows a significantly higher response to complementary DNA sequences compared to non-complementary or mismatched sequences.

Experimental Protocols

Materials and Reagents
  • This compound

  • Single-stranded DNA (ssDNA) probe with a terminal thiol group

  • Target complementary DNA (cDNA)

  • Non-complementary DNA (ncDNA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Tris-EDTA (TE) buffer, pH 8.0

  • 6-Mercapto-1-hexanol (MCH)

  • High-purity water

  • Gold electrodes

  • Potentiostat/Galvanostat

Protocol 1: Preparation of the DNA Biosensor

This protocol details the steps for modifying a gold electrode with a self-assembled monolayer (SAM) of ssDNA probes.

  • Electrode Cleaning:

    • Polish the gold electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

    • Sonciate the electrode in ethanol and then in deionized water for 5 minutes each to remove any residual alumina particles.

    • Electrochemically clean the electrode by cycling the potential between -0.4 V and +1.5 V in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • ssDNA Immobilization:

    • Prepare a 1 µM solution of the thiol-modified ssDNA probe in TE buffer.

    • Drop-cast 10 µL of the ssDNA solution onto the cleaned gold electrode surface.

    • Incubate in a humid chamber at room temperature for 12-16 hours to allow for the formation of a self-assembled monolayer.

    • Rinse the electrode thoroughly with TE buffer and deionized water to remove non-specifically bound ssDNA.

  • Blocking with 6-Mercapto-1-hexanol (MCH):

    • Immerse the ssDNA-modified electrode in a 1 mM solution of MCH in TE buffer for 1 hour. This step serves to displace weakly adsorbed ssDNA and passivate the remaining electrode surface to prevent non-specific binding.

    • Rinse the electrode with TE buffer and deionized water.

Protocol 2: Electrochemical DNA Detection

This protocol describes the hybridization of the target DNA and the subsequent electrochemical measurement.

  • Hybridization:

    • Prepare different concentrations of the target cDNA in PBS buffer.

    • Apply 10 µL of the target cDNA solution onto the surface of the ssDNA-modified electrode.

    • Incubate in a humid chamber at 37°C for 60 minutes to facilitate hybridization.

    • Rinse the electrode with PBS buffer to remove any unbound target DNA.

  • Electrochemical Measurement:

    • Prepare a 10 µM solution of this compound in PBS buffer.

    • Immerse the electrode (now with dsDNA if hybridization occurred) in the this compound solution.

    • Incubate for 30 minutes at room temperature.

    • Perform electrochemical measurements using a suitable technique such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV). For DPV, typical parameters might be a potential range of -0.5 V to +0.5 V with a pulse amplitude of 50 mV and a pulse width of 50 ms.

    • Record the peak current. A decrease in the peak current compared to the ssDNA-modified electrode (before hybridization) indicates the presence of the target DNA.

  • Control Experiments:

    • To assess selectivity, perform the same procedure using a non-complementary DNA sequence instead of the target cDNA. The change in the electrochemical signal should be significantly smaller.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for DNA sensing using this compound.

experimental_workflow cluster_prep Electrode Preparation cluster_detection DNA Detection cluster_analysis Data Analysis Clean_Electrode Clean Gold Electrode Immobilize_ssDNA Immobilize Thiolated ssDNA Clean_Electrode->Immobilize_ssDNA Block_MCH Block with MCH Immobilize_ssDNA->Block_MCH Hybridize Hybridize with Target DNA Block_MCH->Hybridize Prepared Electrode Incubate_Probe Incubate with 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine Hybridize->Incubate_Probe Measure Electrochemical Measurement Incubate_Probe->Measure Analyze Analyze Signal Change Measure->Analyze

Caption: Workflow for electrochemical DNA detection.

Signaling Pathway

The diagram below outlines the signaling principle of the DNA sensor.

signaling_pathway ssDNA ssDNA Probe on Electrode TargetDNA Target DNA ssDNA->TargetDNA Hybridization Signal_High High Electrochemical Signal ssDNA->Signal_High Probe Interacts dsDNA dsDNA Hybridization TargetDNA->dsDNA Signal_Low Low Electrochemical Signal dsDNA->Signal_Low Probe Interaction Hindered Probe 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine Probe->ssDNA Probe->dsDNA

Caption: Principle of signal change upon DNA hybridization.

Conclusion

This compound holds significant promise as an electrochemical probe for sensitive and selective DNA detection. The protocols provided herein offer a foundational framework for researchers to develop and optimize DNA biosensors based on this compound. Further studies may involve fine-tuning experimental parameters and exploring its application in complex biological samples for diagnostic and drug development purposes.

References

Application Notes and Protocols for the Purification of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, a key intermediate in the synthesis of various biologically active compounds. The following methods are described: flash column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its purity is crucial for subsequent synthetic steps and for ensuring the reliability of biological and physical-chemical data. The purification strategies outlined below are designed to remove impurities generated during its synthesis, such as starting materials, by-products, and decomposition products.

Data Presentation

The following tables summarize typical results that can be expected from the application of these purification protocols. The data presented is illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Summary of Purification by Flash Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 10% to 40% Ethyl Acetate in Hexane
Initial Purity (Crude) ~85% (by HPLC)
Final Purity >98% (by HPLC)
Typical Recovery Yield 75-90%

Table 2: Summary of Purification by Recrystallization

ParameterValue
Solvent System Ethanol/Water or Ethyl Acetate/Hexane
Initial Purity (Crude) ~90% (by HPLC)
Final Purity >99% (by HPLC)
Typical Recovery Yield 60-80%

Table 3: Summary of Purification by Preparative HPLC

ParameterValue
Column C18 Reverse Phase (e.g., 10 µm, 19 x 250 mm)
Mobile Phase Gradient: Acetonitrile/Water with 0.1% TFA
Initial Purity ~95% (by analytical HPLC)
Final Purity >99.5% (by analytical HPLC)
Typical Recovery Yield >90%

Experimental Protocols

Flash Column Chromatography

This is a common and effective method for purifying gram-scale quantities of the target compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in hexane. The amount of silica should be approximately 50-100 times the weight of the crude material.

  • Column Packing: Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 40% ethyl acetate in hexane) to elute the compound.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC using a suitable mobile phase (e.g., 30% ethyl acetate in hexane). Spot the collected fractions on a TLC plate and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The choice of solvent is critical.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, hexane, water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) may also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent (or the more soluble solvent of a pair).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy, then reheat until clear before allowing it to cool. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining very high purity material, especially on a smaller scale, preparative HPLC is the method of choice.

Materials:

  • Crude or partially purified this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale): Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A typical starting point is a C18 column with a water/acetonitrile gradient.

  • Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent (e.g., methanol or DMSO). Filter the solution through a 0.45 µm syringe filter.

  • Purification: Inject the sample onto the preparative HPLC column. Run the developed gradient method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.

  • Product Isolation: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization or Extraction: If the mobile phase contained a non-volatile buffer, the aqueous solution can be lyophilized to obtain the product. Alternatively, the aqueous solution can be neutralized and the product extracted with an organic solvent like dichloromethane or ethyl acetate, followed by drying and solvent evaporation.

Visualization of Workflows

Flash_Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Flash Column Chromatography.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General Workflow for Recrystallization.

Preparative_HPLC_Workflow cluster_method_dev Method Development cluster_purification Purification cluster_isolation Product Isolation analytical_hplc Analytical HPLC prep_sample Prepare Sample analytical_hplc->prep_sample inject Inject on Prep HPLC prep_sample->inject collect_fractions Collect Fractions inject->collect_fractions combine_fractions Combine Pure Fractions collect_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent final_product High Purity Product remove_solvent->final_product

Caption: Workflow for Preparative HPLC Purification.

Application Notes and Protocols for the Characterization of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine (CAS No: 52333-43-4). The protocols outlined below are essential for confirming the identity, purity, and structural integrity of this compound, which is a critical step in drug discovery and development pipelines.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 52333-43-4
Molecular Formula C₉H₈BrN₃[1]
Molecular Weight 238.09 g/mol [1]
Chemical Structure
Chemical Structure of this compound

Analytical Characterization Workflow

The following diagram illustrates the typical workflow for the comprehensive characterization of this compound.

Analytical Workflow Figure 1. Analytical Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & Other Analysis cluster_confirmation Final Confirmation Synthesis Synthesis NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry (LC-MS) Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR HPLC HPLC Analysis (Purity) NMR->HPLC MS->HPLC FTIR->HPLC EA Elemental Analysis (Composition) HPLC->EA Confirmation Structure & Purity Confirmed EA->Confirmation

Caption: Figure 1. Analytical Workflow for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of atoms. For various pyrido[2,3-b]pyrazine derivatives, NMR is a standard technique for structural confirmation.[2][3][4]

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.6d1HH-6
~ 8.2d1HH-8
~ 2.7s3H-CH₃ (at C-2)
~ 2.6s3H-CH₃ (at C-3)
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 155C-2
~ 154C-3
~ 152C-9a
~ 140C-6
~ 135C-8
~ 130C-4a
~ 120C-7
~ 22-CH₃ (at C-2)
~ 21-CH₃ (at C-3)
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Set a spectral width of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of 0-160 ppm.

    • A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Expected Mass Spectrum Data
m/zIonNotes
237/239[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom.
222/224[M-CH₃]⁺Loss of a methyl group.
158[M-Br]⁺Loss of the bromine atom.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 250-350 °C.

  • Data Analysis: Analyze the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

HPLC Purity Data
ParameterResult
Purity (%) > 98%
Retention Time (t_R) Dependent on specific method
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan (typically around the λ_max of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.

Elemental Composition Data
ElementTheoretical (%)Experimental (%)
Carbon (C) 45.4045.4 ± 0.4
Hydrogen (H) 3.393.4 ± 0.4
Nitrogen (N) 17.6517.6 ± 0.4
Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the dry, pure compound into a tin capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by thermal conductivity detectors.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detected amounts and the initial sample weight.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characterization of pyrido[2,3-b]pyrazine derivatives often includes FT-IR analysis.[2][3]

Logical Diagram for FT-IR Analysis

FT-IR Analysis Figure 2. FT-IR Analysis Workflow Sample Solid Sample of This compound ATR Place on ATR Crystal Sample->ATR Spectrometer Acquire Spectrum (e.g., 4000-400 cm⁻¹) ATR->Spectrometer Analysis Identify Characteristic Peaks: C-H stretching (aromatic & aliphatic) C=N stretching C=C stretching (aromatic) C-Br stretching Spectrometer->Analysis Result Confirmation of Functional Groups Analysis->Result

Caption: Figure 2. FT-IR Analysis Workflow

Experimental Protocol: FT-IR
  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Identify the vibrational frequencies corresponding to the functional groups present in the molecule.

References

Application Note: High-Throughput Synthesis of a Privileged Pyrido[2,3-b]pyrazine Library for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The pyrido[2,3-b]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] This document provides detailed protocols for the construction of a diverse compound library starting from 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine (1). The bromine substituent at the C7 position serves as a versatile chemical handle for diversification via palladium-catalyzed cross-coupling reactions.[2] We present optimized, high-throughput protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the rapid generation of novel analogues with diverse C-C, C-N, and C-C (alkynyl) bonds. These methods are robust and amenable to parallel synthesis formats, facilitating the exploration of the structure-activity relationship (SAR) for this promising scaffold.

Rationale and Library Design

The core strategy involves leveraging the reactivity of the aryl bromide in this compound (1 ) for palladium-catalyzed cross-coupling. This approach allows for the systematic introduction of a wide array of chemical moieties at a single vector, providing a focused library suitable for screening against biological targets, such as protein kinases. The choice of coupling partners (boronic acids, amines, alkynes) is guided by principles of diversity, aiming to probe a broad chemical space encompassing variations in sterics, electronics, and hydrogen bonding potential.

The overall synthetic strategy is depicted below.

G cluster_start Starting Material cluster_reactions Diversification Reactions cluster_end Outcome start 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine (1) suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Primary/Secondary Amines) start->buchwald sonogashira Sonogashira (Terminal Alkynes) start->sonogashira library Diverse Compound Library (C7-Arylated, C7-Aminated, C7-Alkynylated) suzuki->library buchwald->library sonogashira->library

Figure 1. Library diversification strategy from the common starting material (1).

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the coupling of various aryl and heteroaryl boronic acids with the 7-bromo-pyridopyrazine core. The use of a palladium catalyst with a suitable phosphine ligand is crucial for efficient C-C bond formation.[3][4]

Materials:

  • This compound (1 ) (MW: 238.09 g/mol )[5]

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a 2 dram vial, add this compound (1 ) (50 mg, 0.21 mmol, 1.0 equiv), the desired boronic acid (0.25 mmol, 1.2 equiv), and K₃PO₄ (89 mg, 0.42 mmol, 2.0 equiv).

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ (3.8 mg, 0.0042 mmol, 2 mol%) and XPhos (20 mg, 0.0084 mmol, 4 mol%) in 1.0 mL of degassed 1,4-dioxane.

  • Add 0.2 mL of the catalyst stock solution to the reaction vial.

  • Add 1.0 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial with a Teflon-lined cap and place it on a heating block at 100 °C.

  • Stir the reaction for 12-18 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Boronic Acids for Suzuki-Miyaura Coupling

Entry Boronic Acid Partner Product Name Expected M+H⁺
1 Phenylboronic acid 2,3-Dimethyl-7-phenylpyrido[2,3-b]pyrazine 236.12
2 4-Methoxyphenylboronic acid 7-(4-Methoxyphenyl)-2,3-dimethylpyrido[2,3-b]pyrazine 266.13
3 Pyridine-3-boronic acid 7-(Pyridin-3-yl)-2,3-dimethylpyrido[2,3-b]pyrazine 237.11

| 4 | Thiophene-2-boronic acid | 2,3-Dimethyl-7-(thiophen-2-yl)pyrido[2,3-b]pyrazine | 242.07 |

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes the C-N cross-coupling of primary and secondary amines with the scaffold.[6][7] The choice of ligand and base is critical for achieving high yields, especially with less nucleophilic amines.

Materials:

  • This compound (1 )

  • Primary or secondary amine (1.5 equiv)

  • [Pd(cinnamyl)Cl]₂ (1.5 mol%)

  • BrettPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.8 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube under argon, add NaOtBu (36 mg, 0.38 mmol, 1.8 equiv).

  • Add this compound (1 ) (50 mg, 0.21 mmol, 1.0 equiv), [Pd(cinnamyl)Cl]₂ (1.6 mg, 0.00315 mmol, 1.5 mol%), and BrettPhos (3.4 mg, 0.0063 mmol, 3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (1.5 mL).

  • Add the amine (0.315 mmol, 1.5 equiv) via syringe.

  • Seal the tube and heat the mixture at 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Table 2: Representative Amines for Buchwald-Hartwig Amination

Entry Amine Partner Product Name Expected M+H⁺
1 Morpholine 4-(2,3-Dimethylpyrido[2,3-b]pyrazin-7-yl)morpholine 245.15
2 Aniline N-Phenyl-2,3-dimethylpyrido[2,3-b]pyrazin-7-amine 251.14
3 Benzylamine N-Benzyl-2,3-dimethylpyrido[2,3-b]pyrazin-7-amine 265.16

| 4 | Piperidine | 7-(Piperidin-1-yl)-2,3-dimethylpyrido[2,3-b]pyrazine | 243.17 |

Protocol: General Procedure for Sonogashira Coupling

This protocol facilitates the coupling of terminal alkynes, introducing a linear, rigid linker at the C7 position. The reaction is co-catalyzed by palladium and copper(I).[8][9]

Materials:

  • This compound (1 )

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N), degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1 ) (50 mg, 0.21 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (4.4 mg, 0.0063 mmol, 3 mol%), and CuI (2.0 mg, 0.0105 mmol, 5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed THF (1.0 mL) and degassed Et₃N (1.0 mL).

  • Add the terminal alkyne (0.315 mmol, 1.5 equiv) via syringe.

  • Stir the reaction at 60 °C for 6-12 hours.

  • Monitor progress by LC-MS. Upon completion, cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 3: Representative Alkynes for Sonogashira Coupling

Entry Alkyne Partner Product Name Expected M+H⁺
1 Phenylacetylene 2,3-Dimethyl-7-(phenylethynyl)pyrido[2,3-b]pyrazine 259.12
2 Ethynyltrimethylsilane 7-((Trimethylsilyl)ethynyl)-2,3-dimethylpyrido[2,3-b]pyrazine 256.13
3 Propargyl alcohol 3-(2,3-Dimethylpyrido[2,3-b]pyrazin-7-yl)prop-2-yn-1-ol 214.10

| 4 | 1-Ethynylcyclohexene | 7-(Cyclohex-1-en-1-ylethynyl)-2,3-dimethylpyrido[2,3-b]pyrazine | 262.16 |

Application: Screening Cascade for Kinase Inhibitors

Derivatives of the pyrido[2,3-b]pyrazine scaffold may act as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. A typical screening workflow to identify and characterize potential kinase inhibitors from the synthesized library is outlined below.

G cluster_workflow Screening Workflow A Primary Screen (Single Concentration, e.g., 10 µM) Against Target Kinase B Hit Confirmation (Re-test active compounds) A->B >50% Inhibition C Dose-Response (IC50) (Determine potency of confirmed hits) B->C Confirmed Hits D Selectivity Profiling (Screen hits against a panel of off-target kinases) C->D Potent Hits (IC50 < 1 µM) E Lead Compound D->E Selective Hits

Figure 2. A typical workflow for identifying kinase inhibitors from the library.

The synthesized compounds can be screened against a kinase of interest, for example, a receptor tyrosine kinase (RTK) involved in oncogenesis. The diagram below illustrates a simplified, generic RTK signaling pathway that is a common target in cancer drug discovery.

G cluster_pathway Generic Kinase Signaling Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk response Cell Proliferation, Survival erk->response inhibitor Library Compound inhibitor->receptor Inhibition

Figure 3. Simplified RTK signaling pathway targeted by library compounds.

References

Troubleshooting & Optimization

optimizing reaction conditions for 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Troubleshooting Low Yields and Side Reactions

Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings involving nitrogen-containing heterocycles like pyridopyrazines are a common issue. Several factors could be contributing to this problem. Here's a breakdown of potential causes and troubleshooting steps:

  • Catalyst Deactivation: The nitrogen atoms in the pyridopyrazine ring can coordinate with the palladium catalyst, leading to its deactivation.

    • Solution: Employ bulky electron-rich phosphine ligands that shield the palladium center and promote the desired catalytic cycle. Ligands such as XPhos, SPhos, and RuPhos are often effective. Using a pre-catalyst like XPhos Pd G2 or G3 can also improve results by ensuring the generation of the active Pd(0) species.

  • Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is converted to an arene, is particularly prevalent with electron-deficient boronic acids and under basic conditions.

    • Solution: Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or Na₂CO₃. Running the reaction under anhydrous conditions and at the lowest effective temperature can also minimize this side reaction.

  • Debromination of the Starting Material: The bromo group can be reductively cleaved, leading to the formation of 2,3-dimethylpyrido[2,3-b]pyrazine as a byproduct.

    • Solution: This is often a sign of a sluggish catalytic cycle. Optimizing the ligand and base combination can help. In some cases, using a different palladium source or adding a co-catalyst like Cu(I) can be beneficial.

  • Poor Solubility: The starting material or the coupled product might have poor solubility in the chosen solvent, leading to an incomplete reaction.

    • Solution: A solvent screen is recommended. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with the addition of water to help dissolve the base.

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids is a known side reaction in Suzuki couplings, often promoted by the presence of oxygen.

  • Solution: Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is crucial. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help to favor the cross-coupling reaction.

Buchwald-Hartwig Amination: Troubleshooting Guide

Q1: My Buchwald-Hartwig amination of this compound is not proceeding to completion.

A1: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors, similar to Suzuki couplings.

  • Inappropriate Ligand/Base Combination: The choice of ligand and base is critical for the success of this reaction.

    • Solution: For electron-rich heterocyclic halides, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary. Strong, non-nucleophilic bases such as NaOtBu, K₂CO₃, or Cs₂CO₃ are typically used. A systematic screening of different ligand/base combinations is recommended.

  • Catalyst Inhibition: The amine reactant or product can sometimes inhibit the catalyst.

    • Solution: Using a higher catalyst loading (e.g., 2-5 mol %) might be necessary. Alternatively, a slow addition of the amine to the reaction mixture can sometimes mitigate this issue.

  • Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.

    • Solution: If the reaction is sluggish at lower temperatures, gradually increasing the temperature (e.g., to 100-120 °C) can improve the reaction rate. Microwave irradiation can also be an effective way to accelerate the reaction.

Q2: I am observing decomposition of my starting material or product under the reaction conditions.

A2: The strong bases and high temperatures used in Buchwald-Hartwig aminations can sometimes lead to decomposition.

  • Solution: Try using a milder base (e.g., K₃PO₄) and the lowest possible reaction temperature that still allows for a reasonable reaction rate. Protecting sensitive functional groups on the amine coupling partner may also be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point would be to use a palladium catalyst with a bulky phosphine ligand. Refer to the table below for a summary of typical conditions.

Q2: What are the recommended starting conditions for a Buchwald-Hartwig amination of this compound?

A2: For C-N bond formation, a robust catalyst system is required. The table below provides a general starting protocol.

Q3: How can I purify the final derivatized product?

A3: Purification of the 7-substituted-2,3-dimethylpyrido[2,3-b]pyrazine derivatives typically involves standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

  • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Q4: Are there any known side products to look out for during these reactions?

A4: Yes, common side products include:

  • Debrominated starting material: 2,3-dimethylpyrido[2,3-b]pyrazine.

  • Homocoupled boronic acid (Suzuki): Biaryl compounds derived from the boronic acid.

  • Hydrodehalogenated starting material (Buchwald-Hartwig): 2,3-dimethylpyrido[2,3-b]pyrazine.

These can often be identified by LC-MS analysis of the crude reaction mixture.

III. Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionsNotes
Starting Material This compound (1.0 equiv)Ensure the starting material is pure and dry.
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)The purity of the boronic acid is crucial. Electron-rich boronic acids tend to give better yields.
Palladium Catalyst Pd(PPh₃)₄ (5 mol %), Pd₂(dba)₃ (2.5 mol %), or a pre-catalyst like XPhos Pd G2 (2-5 mol %)Pre-catalysts can offer better reproducibility.
Ligand XPhos, SPhos, or RuPhos (if using Pd₂(dba)₃) (5-10 mol %)The choice of ligand is critical and may require optimization.
Base K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃ (2.0 equiv)Anhydrous conditions are recommended.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1 mixture) or Toluene/H₂O (10:1)The solvent mixture should be thoroughly degassed.
Temperature 80 - 110 °CThe optimal temperature will depend on the specific substrates and catalyst system.
Reaction Time 4 - 24 hoursMonitor the reaction progress by TLC or LC-MS.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionsNotes
Starting Material This compound (1.0 equiv)Ensure the starting material is pure and dry.
Amine Primary or Secondary Amine (1.1 - 1.5 equiv)The nature of the amine (aliphatic vs. aromatic, primary vs. secondary) will influence the optimal conditions.
Palladium Catalyst Pd₂(dba)₃ (2.5 mol %) or Pd(OAc)₂ (5 mol %)A pre-catalyst can also be used.
Ligand XPhos, RuPhos, or BrettPhos (5-10 mol %)Bulky, electron-rich ligands are generally required.
Base NaOtBu (1.5 - 2.0 equiv), K₂CO₃ (2.0 equiv), or Cs₂CO₃ (2.0 equiv)NaOtBu is a strong base and should be handled under inert conditions.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed solvents are essential.
Temperature 90 - 120 °CHigher temperatures may be required for less reactive amines.
Reaction Time 12 - 48 hoursMonitor the reaction progress by TLC or LC-MS.

IV. Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • In a separate vial, prepare a solution of the palladium catalyst and ligand (if necessary) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To a dry reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the ligand (e.g., XPhos, 5 mol %).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Combine Starting Material, Boronic Acid, and Base Degas Evacuate and Backfill with Inert Gas Start->Degas AddSolvent Add Degassed Solvent Degas->AddSolvent AddCatalyst Add Catalyst/Ligand Solution AddSolvent->AddCatalyst Heat Heat to 80-110 °C AddCatalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Yield in Cross-Coupling Catalyst Catalyst Deactivation/ Inhibition Problem->Catalyst SideReaction Side Reactions (Protodeboronation, Debromination) Problem->SideReaction Conditions Suboptimal Reaction Conditions Problem->Conditions Purity Poor Reagent Purity/Solubility Problem->Purity OptimizeLigand Screen Bulky Phosphine Ligands Catalyst->OptimizeLigand ChangeBase Use Milder Base (K3PO4, Cs2CO3) SideReaction->ChangeBase Degas Ensure Thorough Degassing SideReaction->Degas OptimizeTemp Adjust Temperature/ Use Microwave Conditions->OptimizeTemp SolventScreen Perform Solvent Screen Conditions->SolventScreen CheckReagents Verify Reagent Purity Purity->CheckReagents

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

troubleshooting low solubility issues with 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What are the recommended starting solvents?

A1: this compound is predicted to have low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. The most common starting solvent for compounds of this type is dimethyl sulfoxide (DMSO). For many small molecule inhibitors, a standard stock concentration of 10-50 mM in DMSO is a good starting point.[1]

Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration of DMSO in your culture medium at or below 0.5% to avoid cellular toxicity.[2] It is always best practice to include a vehicle control (medium with the same percentage of DMSO as your test samples) in your experimental design.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?

A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[2]

  • Use of Co-solvents: Incorporating a co-solvent can improve solubility. Common co-solvents for in vitro assays include ethanol, polyethylene glycol 400 (PEG400), or glycerol. You may need to create a stock solution in a mixture of DMSO and a co-solvent.[2]

  • pH Adjustment: The solubility of your compound may be pH-dependent. If the compound has ionizable groups, adjusting the pH of the aqueous buffer may increase its solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Q4: Can I use heating or sonication to help dissolve my compound?

A4: Gentle heating and sonication can be effective methods to aid in the dissolution of your compound in the initial organic solvent. However, it is crucial to ensure the thermal stability of this compound to avoid degradation. After dissolving, allow the solution to return to room temperature to check for any precipitation.

Q5: Are there any alternative formulation strategies I can consider for in vivo studies?

A5: For in vivo applications, several advanced formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. These include:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

  • Nanosuspensions: Reducing the particle size to the nanometer range can increase the dissolution rate.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.

Data Presentation

Physicochemical Properties of this compound and Related Analogs

PropertyThis compound7-Bromopyrido[2,3-b]pyrazine
Molecular Formula C₉H₈BrN₃[3]C₇H₄BrN₃
Molecular Weight 238.09 g/mol [3]210.03 g/mol
Appearance Solid (predicted)Solid
Predicted Water Solubility Low4018.16 mg/L (predicted)[4]

Recommended Solvents for Stock Solutions

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMCommon solvent for initial stock solutions.[1] Ensure final concentration in assays is non-toxic to cells (typically <0.5%).[2]
Ethanol VariableCan be used as a co-solvent with DMSO or water.
N,N-Dimethylformamide (DMF) VariableUse with caution due to higher toxicity compared to DMSO.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh out 2.38 mg of this compound using a calibrated analytical balance.

  • Solvent Addition: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but ensure the compound's stability at that temperature.

  • Verification: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Protocol for Diluting Stock Solution for a Cell-Based Assay

This protocol is for preparing a final concentration of 10 µM in a cell culture medium with a final DMSO concentration of 0.1%.

  • Intermediate Dilution: Prepare a 1:10 intermediate dilution of your 10 mM stock solution by adding 10 µL of the stock to 90 µL of sterile DMSO. This will give you a 1 mM solution.

  • Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of your cell culture medium. This will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the final solution by pipetting up and down before adding it to your cells.

Visualizations

Since pyrido[2,3-b]pyrazine derivatives are often investigated as kinase inhibitors, a diagram of a common signaling pathway they might target, such as the EGFR pathway, is provided below.

EGFR_Signaling_Pathway cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Compound 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine (Kinase Inhibitor) Compound->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

Below is a generalized workflow for troubleshooting solubility issues with a new chemical entity like this compound.

Solubility_Workflow Start Start: Low Solubility Observed StockSolution Prepare Concentrated Stock Solution in Organic Solvent (e.g., 10-50 mM DMSO) Start->StockSolution Dilution Dilute Stock into Aqueous Buffer StockSolution->Dilution Precipitation Precipitation? Dilution->Precipitation Success Solution is Ready for Assay Precipitation->Success No Troubleshoot Troubleshooting Strategies Precipitation->Troubleshoot Yes StepwiseDilution Stepwise Dilution Troubleshoot->StepwiseDilution Cosolvents Add Co-solvents (e.g., Ethanol, PEG400) Troubleshoot->Cosolvents pH_Adjust Adjust pH of Buffer Troubleshoot->pH_Adjust Surfactants Add Surfactants (e.g., Tween 80) Troubleshoot->Surfactants StepwiseDilution->Dilution Cosolvents->StockSolution pH_Adjust->Dilution Surfactants->Dilution

Caption: A workflow for troubleshooting low solubility of chemical compounds.

References

Technical Support Center: Purification of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of crude this compound after synthesis?

A1: The purity of the crude product can vary significantly depending on the reaction conditions. Typically, it may range from 60-85%. Common impurities include unreacted 2,3-dimethylpyrido[2,3-b]pyrazine, regioisomers (e.g., 6-bromo isomer), and potentially di-brominated byproducts.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both methods is employed for achieving high purity (>98%).

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common choices include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. It is crucial to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific crude material.

Q4: What are the suggested starting conditions for column chromatography?

A4: A good starting point for column chromatography is a silica gel stationary phase with a gradient eluent system of hexanes and ethyl acetate. A typical gradient could be from 100% hexanes to 30% ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.

Q5: How can I identify the common impurities?

A5: Impurities can be identified using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of your crude product with that of the starting materials and known byproducts can help in their identification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the desired product from an impurity. The eluent system is not optimal.Modify the polarity of the eluent. If the compounds are running too fast (high Rf), decrease the polarity (e.g., reduce the percentage of ethyl acetate). If they are running too slow (low Rf), increase the polarity. Consider using a different solvent system, such as dichloromethane/methanol for more polar compounds.
The column is overloaded.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
The product is eluting with the solvent front. The eluent is too polar.Start with a less polar eluent system (e.g., 100% hexanes or a very low percentage of ethyl acetate).
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. If the product is still retained, consider switching to a more polar solvent system like dichloromethane/methanol.
Streaking of spots on TLC or broad peaks in elution profile. The compound may be acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For basic compounds, add 0.1-1% of triethylamine. For acidic compounds, add 0.1-1% of acetic acid.
The crude product is not fully dissolved before loading.Ensure the crude material is completely dissolved in a minimal amount of the initial eluent or a suitable solvent before loading it onto the column.
Recrystallization Troubleshooting
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then try cooling again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator.
The compound has oiled out instead of crystallizing."Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, redissolve the oil by heating and cool the solution more slowly with vigorous stirring. Seeding with a small crystal of the pure compound can also help.
Low recovery of the purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor.Minimize the amount of hot solvent used to dissolve the crude product. After filtration, cool the mother liquor to a lower temperature to see if more crystals form.
The crystals were washed with a solvent in which they are too soluble.Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
The purified product is not significantly purer than the crude material. The chosen recrystallization solvent is not effective at excluding the impurities.Perform a new solvent screen to find a more suitable solvent or solvent system where the impurities are either very soluble or very insoluble.
The impurities co-crystallized with the product.This can happen if the impurity has a similar structure to the product. A second recrystallization or purification by column chromatography may be necessary.

Experimental Protocols

General Synthesis Workflow

A plausible synthetic route to this compound involves the bromination of 2,3-dimethylpyrido[2,3-b]pyrazine. The precursor is typically synthesized via a condensation reaction.

SynthesisWorkflow cluster_synthesis Synthesis of Precursor cluster_bromination Bromination cluster_purification Purification A 2,3-Diaminopyridine C Condensation Reaction A->C B Diacetyl (Butane-2,3-dione) B->C D 2,3-Dimethylpyrido[2,3-b]pyrazine C->D E 2,3-Dimethylpyrido[2,3-b]pyrazine F Brominating Agent (e.g., NBS) E->F Reaction G Crude this compound F->G H Crude Product I Column Chromatography H->I J Recrystallization I->J K Pure this compound J->K

Caption: General workflow for the synthesis and purification of this compound.

Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary (e.g., dichloromethane). Carefully load the sample solution onto the top of the silica bed.

  • Elution: Begin eluting with the initial solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Start Purification TLC Run TLC with Hexanes/Ethyl Acetate Start->TLC GoodSep Good Separation? TLC->GoodSep RunColumn Run Column with Optimized Eluent GoodSep->RunColumn Yes AdjustPolarity Adjust Eluent Polarity GoodSep->AdjustPolarity No Streaking Streaking Observed? RunColumn->Streaking PureProduct Obtain Pure Product AdjustPolarity->TLC TryNewSystem Try Different Solvent System (e.g., DCM/MeOH) AdjustPolarity->TryNewSystem Still Poor Separation TryNewSystem->TLC Streaking->PureProduct No AddModifier Add Modifier (e.g., TEA or Acetic Acid) Streaking->AddModifier Yes AddModifier->RunColumn

Caption: Decision-making workflow for troubleshooting column chromatography.

Data Presentation

Typical TLC Data for Purification Monitoring
Compound Rf Value (20% Ethyl Acetate in Hexanes) Visualization
2,3-Dimethylpyrido[2,3-b]pyrazine (Starting Material)~0.5UV (254 nm)
This compound (Product) ~0.4 UV (254 nm)
6-Bromo Isomer (Impurity)~0.45UV (254 nm)
Di-bromo Byproduct (Impurity)~0.3UV (254 nm)

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Purity and Yield Comparison
Purification Method Typical Purity Achieved Typical Yield
Crude Product60-85%N/A
Single Recrystallization90-97%60-80%
Column Chromatography>98%70-90%
Column Chromatography followed by Recrystallization>99%50-70%

refining the protocol for biological assays with 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine in various biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological target of this compound?

A1: this compound belongs to the pyrido[2,3-b]pyrazine class of compounds, which have been investigated as inhibitors of various protein kinases. While the specific primary target of this particular analog may require experimental determination, it is advisable to initially screen it against a panel of kinases known to be involved in your research area of interest, such as receptor tyrosine kinases or downstream signaling kinases.

Q2: What is the recommended solvent for dissolving this compound for in vitro assays?

A2: Due to its heterocyclic aromatic structure, this compound is expected to have poor aqueous solubility. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q3: How should I store the compound for long-term use?

A3: this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can this compound be used in cell-based assays?

A4: Yes, this compound can be used in cell-based assays. However, it is crucial to first determine its cytotoxic concentration range in your specific cell line using an assay such as the MTT or CellTiter-Glo® assay. This will help in selecting appropriate non-toxic concentrations for functional assays.

Troubleshooting Guides

In Vitro Kinase Assays

Issue 1: No or low inhibition of kinase activity observed.

  • Possible Cause 1: Incorrect ATP concentration.

    • Troubleshooting: The inhibitory potential of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay. If the ATP concentration is too high, it can outcompete the inhibitor. Determine the Michaelis-Menten constant (Km) of ATP for your kinase and perform the assay at or below the Km value to enhance inhibitor potency.

  • Possible Cause 2: Inactive compound.

    • Troubleshooting: Verify the integrity and purity of your this compound stock. If possible, confirm its structure and purity using analytical methods like LC-MS or NMR.

  • Possible Cause 3: Inactive enzyme.

    • Troubleshooting: Ensure the kinase used in the assay is active. Include a positive control inhibitor known to be effective against your kinase to validate the assay setup.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Compound precipitation.

    • Troubleshooting: Visually inspect the assay plate for any signs of compound precipitation upon dilution into aqueous assay buffer. If precipitation is suspected, consider lowering the final compound concentration or using a different formulation approach, such as conjugation to a carrier molecule.

  • Possible Cause 2: Pipetting errors.

    • Troubleshooting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound. Use calibrated pipettes and pre-wet the pipette tips.

Cell-Based Assays

Issue 1: High background signal or assay interference.

  • Possible Cause 1: Compound autofluorescence.

    • Troubleshooting: If using a fluorescence-based readout, test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If it interferes, consider using a different detection method, such as a luminescence or absorbance-based assay.

  • Possible Cause 2: Off-target effects.

    • Troubleshooting: At high concentrations, the compound may exhibit off-target effects leading to unexpected cellular responses. Perform dose-response experiments and use the lowest effective concentration. Correlate the cellular effects with target engagement assays to confirm on-target activity.

Issue 2: Inconsistent results across different passage numbers of cells.

  • Possible Cause 1: Cellular heterogeneity.

    • Troubleshooting: Cell lines can change their characteristics over time and with increasing passage numbers.[1][2] It is recommended to use cells within a defined passage number range for all experiments to ensure reproducibility.[1][2]

  • Possible Cause 2: Mycoplasma contamination.

    • Troubleshooting: Mycoplasma contamination can significantly alter cellular responses.[1] Regularly test your cell cultures for mycoplasma contamination.[1]

Quantitative Data

The following tables present hypothetical, yet representative, data for this compound in common biological assays.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)Assay FormatATP Concentration
Kinase A50ADP-Glo™10 µM (Km)
Kinase B800HTRF®100 µM
Kinase C>10,000Radiometric10 µM (Km)

Table 2: Cell-Based Assay Performance

Cell LineAssay TypeEndpoint MeasuredEC50 (µM)
Cancer Cell Line 1ProliferationCell Viability (MTT)1.2
Cancer Cell Line 2SignalingPhospho-Protein X (Western Blot)0.5
Normal Cell Line 1CytotoxicityLDH Release>50

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase buffer.

  • Compound Dilution:

    • Perform a serial dilution of the compound stock in DMSO.

    • Further dilute the compound in kinase buffer to achieve a 2X final concentration.

  • Kinase Reaction:

    • Add 5 µL of the 2X compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to initiate the reaction.

    • Add 2.5 µL of the 2X substrate/ATP solution.

    • Incubate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Replace the medium in the wells with the compound-containing medium.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A RTK->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylation Compound This compound Compound->Kinase_A Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Screening Kinase Panel Screening IC50_Determination IC50 Determination Kinase_Screening->IC50_Determination Identify Hits Cytotoxicity Cytotoxicity Assay IC50_Determination->Cytotoxicity Select Lead Compound Proliferation Proliferation Assay Cytotoxicity->Proliferation Target_Engagement Target Engagement Proliferation->Target_Engagement Confirm Mechanism

Caption: General experimental workflow for characterizing a novel kinase inhibitor.

Troubleshooting_Logic Start Inconsistent Results in Cell Assay Check_Passage Cell Passage Number in Range? Start->Check_Passage Check_Myco Mycoplasma Test Negative? Check_Passage->Check_Myco Yes Standardize_Passage Standardize Passage Number Check_Passage->Standardize_Passage No Check_Compound Compound Precipitation? Check_Myco->Check_Compound Yes Treat_Culture Treat or Discard Culture Check_Myco->Treat_Culture No Adjust_Concentration Lower Compound Concentration Check_Compound->Adjust_Concentration Yes Proceed Proceed with Experiment Check_Compound->Proceed No Standardize_Passage->Start Treat_Culture->Start Adjust_Concentration->Start

Caption: Troubleshooting logic for inconsistent cell-based assay results.

References

Technical Support Center: Overcoming Resistance to Pyrido[2,3-b]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with pyrido[2,3-b]pyrazine inhibitors. The information provided is designed to help you identify, understand, and overcome resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular targets of pyrido[2,3-b]pyrazine inhibitors?

Pyrido[2,3-b]pyrazine derivatives have been developed to target a range of protein kinases involved in cancer cell signaling. While the specific target can vary based on the compound's structure, common targets include Fibroblast Growth Factor Receptors (FGFRs) and components of the PI3K/AKT/mTOR pathway.[1][2] Some have also been investigated as inhibitors for the epidermal growth factor receptor (EGFR), particularly in the context of resistance to other EGFR inhibitors like erlotinib.[3][4][5]

Q2: My cells are showing decreased sensitivity to my pyrido[2,3-b]pyrazine inhibitor. What are the common mechanisms of acquired resistance?

Acquired resistance to kinase inhibitors, including those with a pyrido[2,3-b]pyrazine scaffold, can arise through several mechanisms:

  • On-Target Secondary Mutations: The target kinase can acquire mutations that prevent the inhibitor from binding effectively. A common example is the "gatekeeper" mutation, which alters the ATP-binding pocket.[1][6]

  • Bypass Signaling Pathway Activation: Cancer cells can compensate for the inhibition of one pathway by upregulating another. For instance, if your pyrido[2,3-b]pyrazine inhibitor targets the PI3K pathway, cells might activate the MAPK/ERK pathway to maintain proliferation and survival.[1][[“]][8]

  • Upregulation of the Target or Downstream Effectors: Increased expression of the target protein or its downstream signaling molecules can overwhelm the inhibitor.

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.

  • Epithelial-to-Mesenchymal Transition (EMT): A change in the cellular phenotype to a more mesenchymal state can confer resistance to various targeted therapies.[1]

Q3: How can I confirm that my cell line has developed resistance to a pyrido[2,3-b]pyrazine inhibitor?

The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the inhibitor in your potentially resistant cell line to that of the parental, sensitive cell line.[9][10] A significant increase in the IC50 value indicates the development of resistance.[9][10] This can be determined using a cell viability assay, such as the MTT or CCK-8 assay.[11][12]

Q4: What are the initial steps I should take if I suspect my cells are becoming resistant?

  • Confirm Resistance: Perform a dose-response experiment to determine and compare the IC50 values of the parental and suspected resistant cell lines.

  • Check for Contamination: Rule out mycoplasma contamination or other issues that could affect cell health and drug response.

  • Sequence the Target Gene: If you suspect on-target mutations, sequence the kinase domain of the target protein in the resistant cells to identify any potential mutations.

  • Analyze Key Signaling Pathways: Use techniques like Western blotting to examine the phosphorylation status of key proteins in the target pathway and in potential bypass pathways (e.g., p-AKT, p-ERK).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Gradual increase in the required inhibitor concentration to achieve the same level of cell death. Cells are developing acquired resistance.1. Isolate a resistant population by culturing cells in the presence of a gradually increasing concentration of the inhibitor. 2. Characterize the resistance mechanism (see FAQs). 3. Consider combination therapy to target the resistance mechanism.
Complete lack of response to the inhibitor in a previously sensitive cell line. 1. Incorrect inhibitor concentration or degradation of the compound. 2. Cell line misidentification or contamination. 3. Rapid development of a highly resistant clone.1. Verify the concentration and integrity of your inhibitor stock. 2. Perform cell line authentication. 3. If a resistant clone has emerged, attempt to re-sensitize the cells by withdrawing the drug for a period, or investigate the mechanism of resistance.
Increased phosphorylation of ERK or AKT despite treatment with the inhibitor. Activation of a bypass signaling pathway.1. Perform a phospho-kinase array to identify upregulated pathways. 2. Use a combination of your pyrido[2,3-b]pyrazine inhibitor with an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is activated).[[“]]
No mutations found in the target kinase, but resistance is observed. Resistance is likely due to off-target mechanisms such as bypass pathway activation or drug efflux.1. Investigate bypass pathways using Western blotting or phospho-kinase arrays. 2. Use a drug efflux pump inhibitor to see if sensitivity is restored.

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cell line by continuous exposure to a gradually increasing concentration of the inhibitor.[9][10][11]

Materials:

  • Parental cancer cell line of interest

  • Pyrido[2,3-b]pyrazine inhibitor

  • Complete cell culture medium

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • 96-well plates

  • Multichannel pipettor

  • Plate reader

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of the pyrido[2,3-b]pyrazine inhibitor.

  • Initial Treatment: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[11]

  • Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the current inhibitor concentration, increase the concentration by approximately 1.5 to 2-fold.[9]

  • Repeat Dose Escalation: Continue this process of gradually increasing the inhibitor concentration. It is crucial to allow the cells to recover and resume normal growth before each dose escalation. This process can take several months.

  • Monitor Resistance: Periodically determine the IC50 of the inhibitor in the treated cell population to monitor the development of resistance.

  • Establish a Stable Resistant Line: Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), culture the cells for several passages in the presence of the high inhibitor concentration to ensure the resistance is stable.

  • Cryopreserve: Cryopreserve aliquots of the resistant cell line at different passage numbers.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol outlines the steps for analyzing the activation state of key signaling proteins to investigate resistance mechanisms.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-FGFR, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., ß-actin) to compare the protein expression and phosphorylation levels between the parental and resistant cells.

Data Presentation

Table 1: Example IC50 Values for a Pyrido[2,3-b]pyrazine Inhibitor in Sensitive and Resistant Cell Lines

Cell LinePyrido[2,3-b]pyrazine Inhibitor IC50 (µM)Resistance Index (RI)
Parental0.051
Resistant Clone 10.7515
Resistant Clone 21.2024

Resistance Index (RI) = IC50 of resistant line / IC50 of parental line[11]

Table 2: Example Western Blot Quantification of Key Signaling Proteins

ProteinParental (Relative Intensity)Resistant (Relative Intensity)Fold Change
p-FGFR1.00.90.9
Total FGFR1.01.11.1
p-AKT0.20.84.0
Total AKT1.01.01.0
p-ERK0.31.24.0
Total ERK1.01.11.1

Visualizations

G cluster_0 Sensitive Cell cluster_1 Resistant Cell RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation_S Proliferation/ Survival AKT->Proliferation_S Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->PI3K RTK_R Receptor Tyrosine Kinase (e.g., FGFR) PI3K_R PI3K RTK_R->PI3K_R RAS RAS RTK_R->RAS AKT_R AKT PI3K_R->AKT_R Proliferation_R Proliferation/ Survival AKT_R->Proliferation_R RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_R Inhibitor_R Pyrido[2,3-b]pyrazine Inhibitor Inhibitor_R->PI3K_R

Caption: Bypass activation of the MAPK pathway in resistant cells.

G Start Start with Sensitive Cell Line Determine_IC50 Determine Initial IC50 Start->Determine_IC50 Treat_IC20 Treat with IC20 of Inhibitor Determine_IC50->Treat_IC20 Monitor_Growth Monitor Cell Growth Treat_IC20->Monitor_Growth Increase_Dose Increase Inhibitor Concentration Monitor_Growth->Increase_Dose Cells adapted Increase_Dose->Monitor_Growth Check_Resistance Periodically Check IC50 Increase_Dose->Check_Resistance Stable_Line Establish Stable Resistant Line Check_Resistance->Stable_Line Resistance confirmed

Caption: Workflow for generating a drug-resistant cell line.

References

method refinement for scaling up 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate method refinement and scaling up of the synthesis.

Experimental Protocols

The synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, 5-bromo-2,3-diaminopyridine, followed by its condensation with 2,3-butanedione.

Step 1: Synthesis of 5-Bromo-2,3-diaminopyridine

This procedure involves the bromination and subsequent nitration of 2-aminopyridine, followed by the reduction of the nitro group.

a) Synthesis of 2-amino-5-bromopyridine

This reaction involves the bromination of 2-aminopyridine.

b) Synthesis of 2-amino-5-bromo-3-nitropyridine

This step introduces a nitro group onto the pyridine ring.

c) Synthesis of 5-bromo-2,3-diaminopyridine

The final step in preparing the intermediate is the reduction of the nitro group to an amine. Several methods can be employed for this reduction[1][2][3]. A common method involves the use of iron powder in the presence of an acid[3].

ParameterValueReference
Starting Material2-amino-5-bromo-3-nitropyridine[3]
ReagentsReduced iron, 95% ethanol, water, concentrated HCl[3]
Reaction Time1 hour[3]
TemperatureSteam bath[3]
PurificationRecrystallization from water[3]
Step 2: Synthesis of this compound

This is the final condensation reaction to form the target molecule. The general principle involves the reaction of a diamine with a diketone[4]. Based on similar syntheses, a plausible method involves the reaction of 5-bromo-2,3-diaminopyridine with 2,3-butanedione (diacetyl) in a suitable solvent.

ParameterRecommended Value
Starting Materials5-bromo-2,3-diaminopyridine, 2,3-butanedione
SolventGlacial Acetic Acid or Toluene
TemperatureReflux
Catalyst(Optional) p-Toluenesulfonic acid
Reaction Time2-8 hours (monitor by TLC)
Work-upNeutralization, extraction, and purification
PurificationColumn chromatography or recrystallization

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 5-Bromo-2,3-diaminopyridine cluster_step2 Step 2: Synthesis of this compound A 2-Aminopyridine B Bromination A->B C 2-Amino-5-bromopyridine B->C D Nitration C->D E 2-Amino-5-bromo-3-nitropyridine D->E F Reduction E->F G 5-Bromo-2,3-diaminopyridine F->G I Condensation G->I H 2,3-Butanedione H->I J This compound I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis and offers solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low yield in the synthesis of 5-bromo-2,3-diaminopyridine Incomplete reduction of the nitro group. Degradation of the starting material or product.Ensure the reducing agent is fresh and used in sufficient excess. Monitor the reaction temperature closely to avoid side reactions. Optimize the reaction time; prolonged reaction times may lead to degradation.
Formation of multiple products in the condensation step Side reactions such as self-condensation of the diketone or polymerization. The presence of impurities in the starting materials.Purify the 5-bromo-2,3-diaminopyridine and 2,3-butanedione before use. Control the reaction temperature; lower temperatures may favor the desired product. Consider the use of a catalyst, such as p-toluenesulfonic acid, to promote the desired reaction.
Difficulty in purifying the final product The presence of closely related impurities or starting materials. The product may be an oil or difficult to crystallize.Utilize column chromatography with a carefully selected eluent system. If the product is an oil, try to form a salt to facilitate crystallization. Consider alternative purification techniques such as preparative TLC or HPLC.
Reaction does not go to completion Insufficient reaction time or temperature. Deactivation of the catalyst (if used).Increase the reaction time and/or temperature, monitoring the reaction by TLC. If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvent.
Scaling up the reaction leads to a significant drop in yield Inefficient heat transfer and mixing in larger reaction vessels. Changes in the surface area to volume ratio affecting reaction kinetics.Use a mechanical stirrer to ensure efficient mixing. Control the rate of addition of reagents to manage exothermic reactions. Perform a pilot scale-up to identify potential issues before moving to a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the role of the bromine substituent in the synthesis?

The bromine atom on the pyridine ring is an important functional group that can be used for further synthetic modifications, such as cross-coupling reactions, to introduce a variety of substituents at the 7-position of the pyrido[2,3-b]pyrazine core.

Q2: Can other diketones be used in the condensation step?

Yes, other 1,2-diketones can be used to synthesize different 2,3-disubstituted pyrido[2,3-b]pyrazines. The choice of diketone will determine the nature of the substituents at the 2 and 3 positions of the final product.

Q3: What are the key safety precautions to consider during this synthesis?

Bromine is a hazardous and corrosive substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Nitration reactions can be highly exothermic and require careful temperature control. Standard laboratory safety practices should be followed throughout the synthesis.

Q4: How can the purity of the final product be assessed?

The purity of this compound can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q5: What are the potential applications of this compound?

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents[5]. The pyrido[2,3-b]pyrazine core is a known pharmacophore found in various biologically active compounds.

References

addressing inconsistencies in experimental results with 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers, scientists, and drug development professionals may encounter during experiments with 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of this compound?

A1: this compound is typically a solid. Commercially available batches often have a purity of 95% or higher. It is important to verify the purity upon receipt and before use in sensitive experiments.

Q2: What are the key spectral characteristics I should expect for this compound?

A2: While specific spectral data can vary slightly based on the solvent and instrument used, you should expect characteristic peaks in 1H NMR, 13C NMR, and mass spectrometry corresponding to its structure (C9H8BrN3). It is advisable to perform your own characterization to confirm the identity and purity of the compound.

Q3: Are there known safety and handling precautions for this compound?

A3: As with any brominated heterocyclic compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides

Synthesis & Purification

Problem: Low or inconsistent yields during the synthesis of this compound.

Possible Causes & Solutions:

  • Reagent Quality: Impurities in starting materials, particularly the diamine precursor, can significantly impact yield. Ensure the purity of all reagents before starting the reaction.

  • Reaction Conditions: Heterocyclic compound synthesis can be sensitive to reaction temperature, time, and catalyst concentration.[1] Optimization of these parameters may be necessary. Consider performing small-scale trial reactions to identify the optimal conditions.

  • Atmosphere Control: Some reactions for synthesizing nitrogen-containing heterocycles are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

  • Side Reactions: The formation of byproducts is a common issue in heterocyclic synthesis.[2] Analyze the crude reaction mixture by TLC or LC-MS to identify major side products and adjust reaction conditions to minimize their formation.

Problem: Difficulty in purifying the final compound.

Possible Causes & Solutions:

  • Inadequate Crystallization: If crystallization is used for purification, issues like oiling out or the formation of very fine crystals can occur. Experiment with different solvent systems, cooling rates, and concentrations.

  • Chromatography Issues: For column chromatography, improper solvent polarity can lead to poor separation. A systematic evaluation of different solvent systems using thin-layer chromatography (TLC) is recommended to determine the optimal mobile phase for separation.

  • Residual Impurities: Even after purification, trace impurities may remain. Re-crystallization or a second chromatographic purification step may be necessary to achieve the desired purity.

Characterization

Problem: Ambiguous or unexpected results in spectral analysis (NMR, Mass Spec).

Possible Causes & Solutions:

  • Residual Solvent: The presence of residual solvent from the purification process is a common cause of unexpected peaks in NMR spectra. Drying the sample under high vacuum for an extended period can help remove residual solvents.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can sometimes lead to slight variations in melting point and solid-state NMR or IR spectra.

  • Degradation: Pyrido[2,3-b]pyrazine derivatives can be susceptible to degradation under certain conditions (e.g., exposure to light or strong acids/bases). Store the compound under appropriate conditions and re-analyze if degradation is suspected. In some cases, unexpected molecular ions in mass spectrometry could indicate degradation or the formation of adducts.

Biological Assays

Problem: High variability in biological activity results (e.g., MIC, IC50 values).

Possible Causes & Solutions:

  • Compound Solubility: Poor solubility of the test compound in the assay medium is a major source of variability.[3] Ensure the compound is fully dissolved. It may be necessary to use a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can have its own biological effects.

  • Assay Conditions: Factors such as cell density, incubation time, and reagent concentrations can all contribute to variability. Strict adherence to a standardized protocol is crucial for reproducibility.

  • Batch-to-Batch Variation: Inconsistencies between different batches of the compound can lead to different biological activities. It is good practice to re-characterize each new batch to ensure its identity and purity.

  • Mechanism of Action: The observed biological activity of pyrido[2,3-b]pyrazine derivatives can be influenced by the specific substituents on the heterocyclic core.[4][5] Minor structural changes can lead to significant differences in activity.

Experimental Protocols

General Protocol for the Synthesis of Pyrido[2,3-b]pyrazine Derivatives:

A general method for synthesizing substituted pyrido[2,3-b]pyrazines involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[1] For this compound, the synthesis would likely involve the reaction of 5-bromo-2,3-diaminopyridine with 2,3-butanedione.

Illustrative Synthetic Step:

  • Dissolve 5-bromo-2,3-diaminopyridine in a suitable solvent, such as ethanol or acetic acid.

  • Add an equimolar amount of 2,3-butanedione to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification.

  • Purification is commonly achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Biological Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

CompoundTarget/OrganismActivity MetricReported Value
7-Bromo-2,3-bis(thiocarbonyl)pyrido[2,3-b]pyrazineStaphylococcus aureusMIC0.078 mg/mL[4]
7-Bromo-2,3-bis(thiocarbonyl)pyrido[2,3-b]pyrazineBacillus cereusMIC0.078 mg/mL[4]
7-Bromo-2,3-bis(thiocarbonyl)pyrido[2,3-b]pyrazineEscherichia coliMIC0.625 mg/mL[4]
Pyrido[2,3-b]pyrazine derivative 16Xanthomonas oryzae pv. oryzae (Xoo)EC500.5 mg/L[5]
Pyrido[2,3-b]pyrazine derivative 16Xanthomonas oryzae pv. oryzicola (Xoc)EC501.7 mg/L[5]
Pyrido[2,3-b]pyrazine derivative 27Human Cytomegalovirus (HCMV)EC500.33 µM[3]

Note: The data presented are for related compounds and should be used as a reference for expected ranges of biological activity.

Visualizations

TroubleshootingWorkflow Inconsistent_Results Inconsistent Experimental Results Check_Purity Verify Compound Purity & Identity Inconsistent_Results->Check_Purity Start Here Review_Protocol Review Experimental Protocol Check_Purity->Review_Protocol Purity OK Purify_Compound Re-purify Compound Check_Purity->Purify_Compound Impure Optimize_Conditions Optimize Reaction/Assay Conditions Review_Protocol->Optimize_Conditions Protocol OK Modify_Protocol Modify Protocol Review_Protocol->Modify_Protocol Protocol Issue Consistent_Results Consistent Results Optimize_Conditions->Consistent_Results Optimized Purify_Compound->Check_Purity Modify_Protocol->Review_Protocol SignalingPathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase (e.g., PI3K) Receptor->Kinase Activates Compound 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine Compound->Kinase Inhibits Downstream Downstream Signaling (e.g., Akt/mTOR) Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Validation & Comparative

Comparative Efficacy of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine and Other Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine as a kinase inhibitor. Due to the absence of specific published data on this compound, this guide leverages data from structurally related pyrido[2,3-b]pyrazine analogs and compares their performance with established kinase inhibitors.

The pyrido[2,3-b]pyrazine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of targeted therapeutics that have revolutionized the treatment of cancer and other diseases.[1] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many pathologies.[2][3] This guide will explore the therapeutic potential of this compound by examining the efficacy of its close analogs and benchmarking them against well-known inhibitors such as Erlotinib and Gefitinib.

Efficacy of Pyrido[2,3-b]pyrazine Analogs

While specific inhibitory data for this compound is not currently available in the public domain, studies on other substituted pyrido[2,3-b]pyrazines have demonstrated significant potential. Notably, a series of novel pyrido[2,3-b]pyrazines have been synthesized and evaluated for their ability to inhibit both erlotinib-sensitive and erlotinib-resistant cancer cell lines. One promising compound from this series, designated as Compound 7n , exhibited potent activity.

CompoundTarget Cell LineIC50 (µM)
Compound 7n PC9 (Erlotinib-sensitive)0.09
PC9-ER (Erlotinib-resistant)0.15
Erlotinib PC9 (Erlotinib-sensitive)-
PC9-ER (Erlotinib-resistant)>10
Table 1: Comparative in vitro efficacy of a pyrido[2,3-b]pyrazine analog (Compound 7n) and Erlotinib against non-small-cell lung carcinoma (NSCLC) cell lines. Data sourced from a study on novel pyrido[2,3-b]pyrazines as potential antitumor agents.

The data indicates that Compound 7n, a structural analog of the topic compound, not only has potent inhibitory activity against the erlotinib-sensitive cell line but, more importantly, overcomes erlotinib resistance, a significant challenge in clinical practice. This suggests that the pyrido[2,3-b]pyrazine core may serve as a valuable scaffold for developing next-generation kinase inhibitors.

Comparison with Established Kinase Inhibitors

To contextualize the potential of the pyrido[2,3-b]pyrazine scaffold, it is useful to compare it with established kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR), a common target for this class of compounds. Erlotinib and Gefitinib are first-generation EGFR inhibitors widely used in the treatment of NSCLC.[2][4]

InhibitorTarget Kinase(s)Common Indications
Erlotinib EGFRNon-small cell lung cancer, Pancreatic cancer
Gefitinib EGFRNon-small cell lung cancer
Imatinib BCR-ABL, c-KIT, PDGFRChronic myeloid leukemia, Gastrointestinal stromal tumors
Table 2: Overview of selected established kinase inhibitors.

While direct comparative data is unavailable, the nanomolar potency of pyrido[2,3-b]pyrazine analogs against resistant cell lines suggests a potential for improved efficacy or a different resistance profile compared to first-generation inhibitors.

Experimental Protocols

To evaluate the efficacy of a novel kinase inhibitor such as this compound, a standardized set of experiments is typically performed.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of the test compound against a panel of target kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., EGFR, HER2, etc.)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.

  • Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC9, A549, etc.)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate the plates for 72 hours.

  • Measure cell viability using a luminescence-based reagent.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and calculate the GI50 value.

Visualizing Mechanisms and Workflows

To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine (Hypothetical) Inhibitor->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Hypothetical mechanism of action for this compound targeting the EGFR signaling pathway.

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (In Vitro Kinase Assay) start->primary_screen hit_id Hit Identification (Potent Compounds) primary_screen->hit_id secondary_screen Secondary Screening (Cell-Based Proliferation Assay) hit_id->secondary_screen lead_selection Lead Selection (Active & Non-toxic) secondary_screen->lead_selection optimization Lead Optimization (Structure-Activity Relationship) lead_selection->optimization in_vivo In Vivo Efficacy Studies (Animal Models) optimization->in_vivo end Clinical Candidate in_vivo->end

Caption: A generalized workflow for the screening and development of novel kinase inhibitors.

References

Comparative Analysis of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine and Alternative EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pyrido[2,3-b]pyrazine derivative, 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, and established epidermal growth factor receptor (EGFR) inhibitors. The information presented is intended to support research and drug development efforts in the field of oncology by offering a side-by-side view of their performance, mechanisms of action, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The primary mechanism of action for the compounds discussed in this guide is the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The inhibitors detailed below act by blocking the tyrosine kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling, ultimately leading to an anti-tumor effect.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Compound_7n 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine (Compound 7n) Compound_7n->EGFR Erlotinib Erlotinib Erlotinib->EGFR Gefitinib Gefitinib Gefitinib->EGFR

Caption: EGFR Signaling Pathway and Points of Inhibition.

Comparative Performance Data

The following table summarizes the in vitro efficacy of a representative pyrido[2,3-b]pyrazine derivative, Compound 7n, against non-small cell lung cancer (NSCLC) cell lines and compares it with established EGFR inhibitors, Erlotinib and Gefitinib. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineEGFR StatusIC50 (µM)
Compound 7n (A Pyrido[2,3-b]pyrazine) PC9Exon 19 deletion0.09
PC9-ERExon 19 del, T790M0.15
Erlotinib (Alternative) PC9Exon 19 deletion~0.03
PC9-ERExon 19 del, T790M>10
Gefitinib (Alternative) PC9Exon 19 deletion~0.02
PC9-ERExon 19 del, T790M>10

Note: The IC50 values for Erlotinib and Gefitinib are approximate and based on literature data for these cell lines.

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of potential therapeutic compounds. A common method for this is the cell viability assay. Below is a detailed protocol for a typical MTS-based cell viability assay.

MTS Cell Viability Assay for IC50 Determination

1. Cell Seeding:

  • Culture PC9 and PC9-ER cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired concentrations (e.g., 100 µM to 0.001 µM).

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

3. MTS Reagent Addition and Incubation:

  • Prepare the MTS reagent according to the manufacturer's instructions.

  • Add 20 µL of the MTS reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The process of screening and validating a potential drug candidate involves a logical sequence of experiments. The following diagram illustrates a typical workflow for the evaluation of a kinase inhibitor.

Experimental_Workflow Start Start: Compound Synthesis Primary_Screening Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Target_Validation Target Validation (e.g., Western Blot for p-EGFR) Dose_Response->Target_Validation Selectivity_Profiling Selectivity Profiling (Kinase Panel) Target_Validation->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Selectivity_Profiling->In_Vivo_Studies ADMET_Profiling ADMET Profiling In_Vivo_Studies->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization

Caption: A Typical Drug Discovery Workflow for Kinase Inhibitors.

comparative study of the biological activity of different pyrido[2,3-b]pyrazine isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold and its isomers are of significant interest in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative overview of the reported biological activities of different pyrido[2,3-b]pyrazine isomers, with a focus on their anticancer, antibacterial, and kinase inhibitory properties. The information is compiled from various studies to offer a comprehensive resource for researchers in the field of drug discovery and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various derivatives of pyrido[2,3-b]pyrazine and its isomers. It is important to note that the data are collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Table 1: Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives
Compound/DerivativeTarget Organism(s)Activity (MIC in mg/mL)Reference
7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dioneStaphylococcus aureus, Bacillus cereus0.078[1][2]
7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dioneEscherichia coli0.625[1][2]
7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dioneSalmonella typhi1.25[1][2]
Pyrido[2,3-b]pyrazine 1,4-dioxide derivativesVarious bacteriaStrong activity[3]
Pyrido[2,3-b]pyrazine 1-oxide derivativesVarious bacteriaNo activity[3]
Table 2: Anticancer Activity of Pyrido[2,3-b]pyrazine and its Isomers
Isomer/DerivativeCell Line(s)Activity (IC₅₀ in µM)Reference
Pyrido[2,3-b]pyrazine Derivatives
Substituted 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dionesKRAS mutant cell linesCovalent inhibition[4]
Pyrido[4,3-b]pyrazine Derivatives
Pyrido[4,3-b][1][5]oxazine and -thiazine derivativesL1210, P388 leukemiaMitotic arrest, increased survival[5][6]
Substituted pyrido[4,3-e][1][5][7]triazino[3,2-c][1][5][7]thiadiazine 6,6-dioxidesHCT-116, HeLa, MCF-79 - 97[8]
Pyrido[2,3-d]pyrimidine Derivatives (Related Scaffold)
Substituted pyrido[2,3-d]pyrimidin-4(3H)-onesA-549, PC-3, HCT-116, MCF-77.12 - 9.26[9]
Tricyclic pyrido[2,3-d]pyrimidine derivativesMCF-7, PC-3, A-549Potent cytotoxicity[10]
Table 3: Kinase Inhibitory Activity of Pyrido[2,3-b]pyrazine and its Isomers
Isomer/DerivativeTarget Kinase(s)Activity (IC₅₀ in nM)Reference
Pyrido[2,3-b]pyrazine Derivatives
Substituted pyrido[2,3-b]pyrazinesFGFR-1, 2, 3, 4Nanomolar affinity[11]
Pyrazino[2,3-b]pyrazine-2-one derivativesmTORPotent inhibition[12]
Pyrido[3,4-b]pyrazine Derivatives
Disubstituted pyrido[3,4-b]pyrazinesCancer-related protein kinasesLow micromolar IC₅₀[13]
Substituted pyrido[3,4-b]pyrazineRET kinase25[12]
Pyrido[3,2-d]pyrimidine Derivatives (Related Scaffold)
2,4,7-trisubstituted pyrido[3,2-d]pyrimidinesPI3Kα, mTOR3 - 10[14]
Table 4: Antiviral Activity of Pyrido[2,3-b]pyrazine Derivatives
Compound/DerivativeTarget VirusActivity (EC₅₀ in µM)Reference
Substituted 2-imidazolinone pyrido[2,3-b]pyrazineHuman Cytomegalovirus (HCMV)0.33[15]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below. These protocols are generalized from the cited literature and should be adapted as necessary for specific experimental contexts.

Antibacterial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to the final inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds: The pyrido[2,3-b]pyrazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included. The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][2]

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the pyrido[2,3-b]pyrazine derivatives and incubated for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also maintained.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

In Vitro Kinase Inhibition Assay
  • Assay Components: The assay is typically performed in a 96- or 384-well plate and includes the target kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Determination of IC₅₀: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[13][14]

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological activity of pyrido[2,3-b]pyrazine isomers.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrido[2,3-b]pyrazine Isomers & Derivatives Antibacterial Antibacterial Assay (Broth Microdilution) Synthesis->Antibacterial Test Compounds Anticancer Anticancer Assay (MTT Assay) Synthesis->Anticancer Test Compounds Kinase Kinase Inhibition Assay Synthesis->Kinase Test Compounds Antiviral Antiviral Assay Synthesis->Antiviral Test Compounds MIC Determine MIC Antibacterial->MIC IC50 Determine IC50 Anticancer->IC50 Kinase->IC50 EC50 Determine EC50 Antiviral->EC50 SAR Structure-Activity Relationship (SAR) MIC->SAR IC50->SAR EC50->SAR PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyridopyrazine Pyrido[2,3-b]pyrazine Isomers Pyridopyrazine->PI3K inhibit Pyridopyrazine->Akt inhibit Pyridopyrazine->mTORC1 inhibit EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation promotes Survival Cell Survival Akt Akt PI3K->Akt Akt->Survival promotes Pyridopyrimidine Pyrido[2,3-d]pyrimidine Derivatives Pyridopyrimidine->EGFR inhibit

References

Comparative Cross-Reactivity Profile of the Pyrido[2,3-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the cross-reactivity profile of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is not available in the public domain. This guide provides a comparative analysis based on published data for various derivatives of the core pyrido[2,3-b]pyrazine scaffold to offer insights into its potential biological activities and selectivity.

The pyrido[2,3-b]pyrazine core is a versatile heterocyclic scaffold that has been explored for a wide range of biological targets. Its derivatives have shown activity against various protein kinases, viral polymerases, and ion channels. Understanding the cross-reactivity of this scaffold is crucial for developing selective and safe therapeutic agents. This guide compares the performance of several reported pyrido[2,3-b]pyrazine-based compounds against different biological targets and details the experimental methods used for their evaluation.

Data Presentation: Comparative Activity of Pyrido[2,3-b]pyrazine Derivatives

The following table summarizes the biological activities of representative compounds built on the pyrido[2,3-b]pyrazine and related scaffolds. This data illustrates the diverse targeting potential and highlights instances of off-target activity.

Compound Class/DerivativePrimary Target(s)Potency (IC₅₀/EC₅₀)Key Off-Target(s) InvestigatedReference
5H-Pyrrolo[2,3-b]pyrazine SeriesFibroblast Growth Factor Receptors (FGFR1/2/3/4)Nanomolar affinityHepatocyte growth factor receptor (c-Met) showed mild inhibition for some analogues.
Pyrido[2,3-b]pyrazine-2-one SeriesmTOR KinaseNot specified in abstractProfiled for cancer and inflammatory/immunological disorders.
Pyrido[2,3-b]pyrazine Derivative (Compound 7n)EGFR (Erlotinib-sensitive & resistant mutants)IC₅₀: 0.09 µM (PC9) IC₅₀: 0.15 µM (PC9-ER)The broader signaling network involved in overcoming erlotinib resistance is under investigation.
Pyrido[2,3-b]pyrazine Derivative (Compound 26)Transient Receptor Potential Vanilloid 1 (TRPV1)Not specified in abstractDeveloped to reduce the formation of reactive metabolites seen with a 1,8-naphthyridine core.
2-Substituted Pyrido[2,3-b]pyrazine SeriesHuman Cytomegalovirus (HCMV) DNA PolymeraseEC₅₀ < 1 µM (Typical) EC₅₀: 0.33 µM (Compound 27)Human ether-à-go-go (hERG) ion channel; Herpes Simplex Virus (HSV-1, HSV-2), Epstein-Barr Virus (EBV).

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of cross-reactivity data. Below are protocols for key experiments typically employed in the characterization of small molecule inhibitors like pyrido[2,3-b]pyrazine derivatives.

Kinase Inhibition Assay (Luminescent ADP Detection)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for determining inhibitor potency (IC₅₀).

  • Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound, ATP, and a suitable substrate. Second, a reagent is added to stop the kinase reaction and detect the amount of ADP produced. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

    • In a 384-well plate, add the kinase, substrate, and ATP in a reaction buffer.

    • Add the test compound to the wells and incubate at a set temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-

Benchmarking the Synthesis of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine: A Comparative Guide to Known Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comparative Analysis of Synthetic Methodologies

The synthesis of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine can be approached through several strategic pathways. The following table summarizes the key aspects of two potential methods, extrapolated from known syntheses of similar compounds: a classical condensation approach and a modern multicomponent reaction strategy.

FeatureMethod A: Classical CondensationMethod B: Multicomponent Reaction
Starting Materials 5-Bromo-2,3-diaminopyridine, 2,3-Butanedione5-Bromo-2-aminopyridine, an α-dicarbonyl compound, and an isocyanide
Reaction Steps Typically a single condensation step.One-pot reaction combining three or more components.
Reported Yields (for analogues) Moderate to good (Varies based on specific substrates)Generally good to excellent (82-89% for related structures)[1]
Reaction Conditions Often requires heating in a suitable solvent (e.g., ethanol, acetic acid).Can proceed at room temperature or with mild heating; may require a catalyst.
Purification Standard techniques such as recrystallization or column chromatography.Column chromatography is often required to separate the product from byproducts.
Advantages Straightforward concept, readily available starting materials.High atom economy, operational simplicity, potential for library synthesis.
Disadvantages May require harsher conditions, yields can be variable.Optimization of reaction conditions for new substrates may be required.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of precursors and for a generalized method that could be adapted for the target compound.

Method A: Classical Condensation Approach (Hypothetical Adaptation)

This protocol is adapted from established procedures for the synthesis of quinoxalines and related pyridopyrazines.

Step 1: Synthesis of this compound

  • To a solution of 5-bromo-2,3-diaminopyridine (1 mmol) in ethanol (20 mL) is added 2,3-butanedione (1.1 mmol).

  • A catalytic amount of acetic acid (0.1 mL) is added to the mixture.

  • The reaction mixture is heated at reflux for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

Method B: Multicomponent Reaction Approach (Generalized)

This protocol is based on a reported multicomponent synthesis of substituted pyrido[2,3-b]pyrazines.[1]

Step 1: One-Pot Synthesis of a Substituted Pyrido[2,3-b]pyrazine

  • In a round-bottom flask, a mixture of a substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), and 2-aminopyrazine (0.684 mmol) is prepared.[1]

  • Ethanol (10 mL) and p-toluenesulfonic acid (20 mol%) are added to the flask.[1]

  • The mixture is stirred and refluxed for approximately 8-9 hours.[1]

  • Reaction completion is monitored by TLC.

  • After cooling to room temperature, the formed precipitate is filtered, washed with water and cold ethanol, and dried to yield the product.[1]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the compared synthetic strategies.

G cluster_0 Method A: Classical Condensation A_start 5-Bromo-2,3-diaminopyridine + 2,3-Butanedione A_react Condensation (Ethanol, Acetic Acid, Reflux) A_start->A_react A_purify Purification (Column Chromatography) A_react->A_purify A_product This compound A_purify->A_product

Caption: Workflow for the classical condensation synthesis.

G cluster_1 Method B: Multicomponent Reaction B_start Aromatic Aldehyde + 1,3-Indanedione + 2-Aminopyrazine B_react One-Pot Reaction (Ethanol, p-TSA, Reflux) B_start->B_react B_purify Purification (Filtration & Washing) B_react->B_purify B_product Substituted Pyrido[2,3-b]pyrazine B_purify->B_product

Caption: Workflow for the multicomponent reaction synthesis.

Conclusion

While a definitive, optimized synthesis for this compound remains to be published, this guide provides a comparative framework based on established and reliable methods for analogous compounds. The classical condensation method offers a direct and conceptually simple route, while the multicomponent reaction approach presents a more modern, efficient, and potentially scalable alternative. The choice of method will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and the importance of factors like atom economy and operational simplicity. Further experimental validation is necessary to determine the optimal conditions for the synthesis of the target compound.

References

comparative docking studies of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine analogs

Author: BenchChem Technical Support Team. Date: November 2025

Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These scaffolds have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Molecular docking studies are crucial in elucidating the potential binding mechanisms of these analogs to their respective biological targets, thereby guiding the rational design of more potent and selective drug candidates.

Quantitative Docking Data

The following tables summarize the binding affinities of various pyrido[2,3-b]pyrazine analogs against different protein targets as reported in recent studies.

Table 1: Binding Energies of 3-Substituted Pyrido[2,3-b]pyrazine Derivatives Against Cancer and Inflammation Targets

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid Residues
7b KRAS-8.2Asn116, Lys117, Asp119, Ser145
7e KRAS-8.0Gly13, Val29, Asn116, Asp119, Ser145, Ala146
9b TGF-β-6.0Not specified
9a TNF-α-5.9Gln61, Tyr151
9b TNF-α-5.7Not specified

Data sourced from in-silico studies on novel 3-substituted pyrido[2,3-b]pyrazine derivatives.[1]

Table 2: Antibacterial Docking Targets

Compound ClassTarget EnzymePathogensNoted Interaction Strength
N1,N4-dialkylated pyrido[2,3-b]pyrazine-2,3-diones (e.g., 2c) DNA GyraseEscherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella spp.Strong

Based on molecular docking simulations of novel 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives.[2]

Table 3: Antimicrobial Docking Targets

Compound ClassTarget EnzymeMechanism
Substituted pyrido[2,3-d]pyrimidines Biotin CarboxylaseSelective Fatty Acid Synthetase type II inhibition

From docking studies of novel pyrido[2,3-d]pyrimidines as potent antimicrobial candidates.[3]

Experimental Protocols

The following outlines a generalized workflow for molecular docking studies as inferred from the methodologies presented in the referenced literature.

1. Ligand and Protein Preparation

  • Ligand Preparation : The 3D structures of the pyrido[2,3-b]pyrazine analogs are sketched using chemical drawing software (e.g., ChemDraw) and then optimized for their conformational energy using computational chemistry software (e.g., Gaussian with B3LYP/6-31G(d,p) level of theory).[4][5]

  • Protein Preparation : The crystal structure of the target protein (e.g., KRAS, TNF-α, DNA gyrase) is obtained from a protein databank (e.g., PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is energy minimized to correct any structural artifacts.

2. Binding Site Prediction and Grid Generation

  • The active site of the protein is identified, often based on the location of the co-crystallized ligand in the experimental structure or through computational prediction algorithms.

  • A grid box is generated around the active site to define the search space for the docking algorithm.

3. Molecular Docking Simulation

  • A docking program (e.g., AutoDock, Glide, GOLD) is used to place the prepared ligands into the defined binding site of the protein.

  • The program samples a large number of possible conformations and orientations of the ligand within the active site.

  • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The poses with the lowest binding energy are considered the most favorable.

4. Analysis of Docking Results

  • The best-scoring poses are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

  • This analysis helps in understanding the structure-activity relationship (SAR) and provides insights for further optimization of the ligand structure.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the docking studies of pyrido[2,3-b]pyrazine analogs.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand 3D Structure Preparation & Optimization grid_gen Binding Site Identification & Grid Generation ligand_prep->grid_gen protein_prep Target Protein 3D Structure (from PDB) & Preparation protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock, Glide) grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Pose Analysis & Interaction Mapping scoring->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: A generalized workflow for molecular docking studies.

signaling_pathway compound Pyrido[2,3-b]pyrazine Analog (e.g., 9a) tnfa TNF-α compound->tnfa Inhibition (Binding Energy: -5.9 kcal/mol) kras KRAS Protein compound->kras Inhibition (Binding Energy: -8.2 kcal/mol for 7b) inflammation Pro-inflammatory Cytokine Release tnfa->inflammation proliferation Cancer Cell Proliferation kras->proliferation

Caption: Inhibition of TNF-α and KRAS signaling by pyrido[2,3-b]pyrazine analogs.

logical_relationship cluster_analogs Chemical Modifications cluster_targets Biological Targets parent Pyrido[2,3-b]pyrazine Core Scaffold analog1 3-Substitution (e.g., 7a, 9b) parent->analog1 analog2 N1,N4-Dialkylation (e.g., 2c) parent->analog2 analog3 Other Substitutions parent->analog3 target1 Kinases (e.g., KRAS, TGF-β) analog1->target1 target2 Inflammatory Proteins (e.g., TNF-α) analog1->target2 target3 Bacterial Enzymes (e.g., DNA Gyrase) analog2->target3

Caption: Relationship between scaffold modification and biological targets.

References

Assessing the Novelty of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the potential biological effects of the novel compound 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine. Due to the absence of direct experimental data for this specific molecule, this guide assesses its novelty by comparing the known biological activities of structurally related pyrido[2,3-b]pyrazine analogs. The analysis focuses on anticancer, antibacterial, and antiviral activities, for which quantitative data on close structural relatives are available.

Comparative Analysis of Biological Activities

To contextualize the potential biological profile of this compound, this guide presents data from key studies on analogous compounds. The following tables summarize the anticancer, antibacterial, and antiviral activities of various pyrido[2,3-b]pyrazine derivatives, providing a benchmark for assessing the potential novelty of the target compound.

Compound/AnalogCell LineAssayActivity (IC50/EC50 in µM)Reference
Pyrido[2,3-b]pyrazine Derivative 1 PC9 (Erlotinib-sensitive)Cell Viability0.09[1]
PC9-ER (Erlotinib-resistant)Cell Viability0.15[1]
Pyrido[2,3-b]pyrazine Derivative 2 A549 (Lung Carcinoma)MTT Assay4.3[2]
MCF-7 (Breast Adenocarcinoma)MTT Assay5.4[2]
Imidazo[1,2-a]pyrazine Derivative 10a Hep-2 (Laryngeal Carcinoma)MTT Assay12.5[3]
HepG2 (Hepatocellular Carcinoma)MTT Assay25[3]
MCF-7 (Breast Adenocarcinoma)MTT Assay6.25[3]
A375 (Human Skin Cancer)MTT Assay12.5[3]
Compound/AnalogBacterial StrainAssayActivity (MIC in µg/mL)Reference
Triazolo[4,3-a]pyrazine 2e Staphylococcus aureusMicrobroth Dilution32[4]
Escherichia coliMicrobroth Dilution16[4]
Pyrazine Carboxamide 5d Salmonella Typhi (XDR)Agar Well Diffusion6.25[5]
Pyrido[2,3-b]pyrazine Derivative 1 Bacillus cereusNot specified78[6]
Staphylococcus aureusNot specified78[6]
Escherichia coliNot specified625[6]
Salmonella typhiNot specified1250[6]
Compound/AnalogVirusAssayActivity (EC50 in µM)Reference
Pyrido[2,3-b]pyrazine 27 Human Cytomegalovirus (HCMV)Antiviral Assay0.33[7]
Pyrido[2,3-b]pyrazine 23 Human Cytomegalovirus (HCMV)Antiviral Assay<1[7]
Pyrido[2,3-b]pyrazine 28 Human Cytomegalovirus (HCMV)Antiviral Assay<1[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below to facilitate reproducibility and further investigation.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][3]

  • Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2, Hep-2, A375) are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Inoculum: Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium overnight. The bacterial suspension is then diluted to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is then inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This assay is used to determine the concentration of a compound that inhibits viral replication by 50% (EC50).[7]

  • Cell Culture: Human foreskin fibroblasts (HFF) are seeded in 96-well plates.

  • Compound Addition: The next day, the medium is replaced with a medium containing serial dilutions of the test compounds.

  • Viral Infection: The cells are then infected with a recombinant HCMV strain expressing a reporter gene (e.g., luciferase or GFP).

  • Incubation: The plates are incubated for a period that allows for viral replication (typically 5-7 days).

  • Quantification of Viral Replication: Viral replication is quantified by measuring the expression of the reporter gene (e.g., luminescence for luciferase, fluorescence for GFP). The EC50 value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the relationships between experimental procedures and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 7-Bromo-2,3-dimethyl- pyrido[2,3-b]pyrazine Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antibacterial Antibacterial Assays (e.g., MIC) Purification->Antibacterial Antiviral Antiviral Assays (e.g., EC50) Purification->Antiviral Data Quantitative Data (IC50, MIC, EC50) Anticancer->Data Antibacterial->Data Antiviral->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Novelty Assessment of Novelty SAR->Novelty

Caption: Workflow for assessing the biological novelty.

anticancer_pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Pyrido[2,3-b]pyrazine Derivative Compound->EGFR Inhibits

Caption: Potential anticancer signaling pathway inhibition.

Conclusion

While direct biological data for this compound is not yet available, the existing data for structurally similar pyrido[2,3-b]pyrazine derivatives suggest that this novel compound holds significant potential for a range of biological activities. The presence of the 2,3-dimethyl substitution, in combination with the 7-bromo moiety, could modulate the potency and selectivity of its interactions with various biological targets. The provided comparative data and experimental protocols offer a solid foundation for future research to precisely define the biological profile of this compound and assess its novelty and therapeutic potential. Further studies are warranted to synthesize this compound and evaluate its activity in the described anticancer, antibacterial, and antiviral assays.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed, step-by-step procedures for the proper disposal of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, a halogenated heterocyclic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure safe laboratory operations and minimize environmental impact.

Key Safety and Disposal Information

Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes crucial data for this compound.

PropertyData
Chemical Name This compound
CAS Number 52333-43-4
Physical Form Solid
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity — Single Exposure 3 (Respiratory system)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Primary Disposal Route Licensed Hazardous Waste Disposal Service
Waste Classification Halogenated Organic Solid Waste[1]
Incompatible Materials Strong oxidizing agents, Strong bases[2]
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.[3]

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound from the point of generation to final collection.

start Waste Generation: 7-Bromo-2,3-dimethylpyrido [2,3-b]pyrazine (solid or in solution) ppe Step 1: Wear Appropriate PPE (Lab coat, safety goggles, compatible gloves) start->ppe waste_container Step 2: Select a Designated 'Halogenated Organic Waste' Container ppe->waste_container labeling Step 3: Label Container - 'Hazardous Waste' - Full chemical name - Date of first addition waste_container->labeling transfer Step 4: Transfer Waste - Carefully place solid waste or pour solution into the container. - Avoid spills and creating dust. labeling->transfer seal Step 5: Securely Seal Container - Keep container closed when not in use. transfer->seal storage Step 6: Store in Satellite Accumulation Area (SAA) - Segregate from incompatible materials (e.g., strong bases, oxidizers). - Away from drains and high-traffic areas. seal->storage pickup Step 7: Arrange for Pickup - When container is full (max 90%) or per institutional schedule, contact Environmental Health & Safety (EHS) for disposal. storage->pickup

References

Personal protective equipment for handling 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational plans for safe handling, and proper disposal methods.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety information for this compound and structurally related chemicals, the following hazards have been identified:

  • Harmful if swallowed (Acute Toxicity, Oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

The target organ for this chemical is the respiratory system.

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection GlovesChemical-resistant gloves, such as nitrile or neoprene.[3][4] Always inspect gloves before use and remove them with care to avoid skin contamination.[5]
Lab CoatA fully-buttoned lab coat to prevent skin contact.[3][4]
Respiratory Protection Fume HoodAll handling of solid and dissolved this compound should be conducted in a properly functioning certified laboratory chemical fume hood.[4]
RespiratorIf a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Operational Plan for Safe Handling

A systematic approach is crucial for the safe handling of this compound. The following step-by-step experimental workflow should be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure Fume Hood is Certified and Operational prep1->prep2 prep3 Don Appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Keep Containers Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Waste into Labeled, Sealed Containers clean1->clean2 clean3 Dispose of Waste via Institutional Chemical Waste Program clean2->clean3

Figure 1. Workflow for the safe handling and disposal of this compound.

Experimental Protocol:

  • Preparation :

    • Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and related compounds.

    • Verify that the chemical fume hood is certified and functioning correctly.[4]

    • Put on all required PPE, including chemical splash goggles, a lab coat, and nitrile or neoprene gloves.[3][4]

  • Handling :

    • Conduct all weighing and transferring of the solid compound within the fume hood to minimize inhalation of dust particles.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Always keep containers of this compound tightly closed when not in use to prevent the release of vapors.[4]

  • Storage :

    • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

    • Keep containers tightly closed and protected from light.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills : For small spills, use an inert absorbent material to contain the spill.[3] Collect the absorbed material and place it in a sealed, labeled container for disposal.[1] For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

All waste containing this compound, including contaminated lab supplies and unused material, must be treated as hazardous chemical waste.

  • Waste Segregation :

    • Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled waste container.

    • Collect all liquid waste in a separate, sealed, and clearly labeled container. Do not mix with other incompatible waste streams.

  • Container Labeling :

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal :

    • Dispose of all waste through your institution's chemical waste management program. Follow all local, state, and federal regulations for the disposal of hazardous materials. Do not dispose of this chemical down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.